H-DL-Cys.HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10318-18-0 |
|---|---|
Molecular Formula |
C3H8ClNO2S |
Molecular Weight |
157.62 g/mol |
IUPAC Name |
2-amino-3-sulfanylpropanoic acid;hydron;chloride |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H |
InChI Key |
IFQSXNOEEPCSLW-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C(C(C(=O)O)N)S.[Cl-] |
melting_point |
Mp 175-178 ° dec. |
Other CAS No. |
7048-04-6 52-89-1 10318-18-0 |
physical_description |
Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
DL-Cysteinehydrochloride; 10318-18-0; 2-amino-3-mercaptopropanoicacidhydrochloride; CYSTEINEHYDROCHLORIDE; H-DL-Cys-OH.HCl; (+-)-Cysteinehydrochloride; NSC8746; EINECS233-698-2; CYSTEINE,HYDROCHLORIDE,DL-; MFCD00064552; DL-Cysteinehydrochloridehydrate; DL-Cysteinehydrochlorideanhydrous; L-Cysteine,hydrochloride(1:1); Cysteinechlorohydrate; DL-CYSTEINEHCL; L-Cystein-hydrochloride; ACMC-20al3w; D-2-Amino-3-MercaptopropionicAcidHydrochloride; CYSTEINE,(L); ACMC-20a6d7; (R)-Cysteine-hydrochloride; SCHEMBL18160; KSC493Q7N; C9768_SIGMA; AC1L18J4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DL-Cysteine Hydrochloride (H-DL-Cys.HCl)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of DL-Cysteine Hydrochloride (H-DL-Cys.HCl), a racemic mixture of the D and L enantiomers of the amino acid cysteine, presented as its hydrochloride salt. This form enhances the stability of cysteine, an otherwise easily oxidized compound.[1][2] It is utilized in various research and industrial applications, including as an NMDA glutamatergic receptor agonist.[3]
Quantitative Physicochemical Data
The key physicochemical properties of DL-Cysteine Hydrochloride are summarized below. Data for both the anhydrous and monohydrate forms are provided for clarity.
| Property | Value (Anhydrous) | Value (Monohydrate) | Reference(s) |
| Molecular Formula | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S | [4],[5] |
| Molecular Weight | 157.62 g/mol | 175.64 g/mol | ,, |
| CAS Number | 10318-18-0 | 96998-61-7 | ,, |
| IUPAC Name | 2-amino-3-sulfanylpropanoic acid;hydrochloride | 2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | , |
| Melting Point | 109-112 °C | Not specified | |
| Boiling Point | 389.7°C at 760 mmHg | Not specified | |
| Flash Point | 189.5°C | Not specified | |
| Solubility | Soluble in water, ethanol, and acetic acid. | Soluble in water | |
| Appearance | White crystalline powder | White crystalline powder |
Chemical Structure and Visualization
This compound is the hydrochloride salt of DL-cysteine. The core structure is the amino acid cysteine, which features a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a thiol side chain (-CH₂SH). The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid.
Caption: Chemical structure of protonated Cysteine with a Chloride counter-ion.
Experimental Protocols
Synthesis of DL-Cysteine Hydrochloride
A common laboratory and industrial method for preparing DL-Cysteine Hydrochloride involves the direct reaction of DL-cysteine with hydrochloric acid.
-
Objective: To convert free-base DL-cysteine into its more stable hydrochloride salt.
-
Methodology:
-
DL-cysteine is dissolved in an aqueous solution of hydrochloric acid. The amount of HCl used is typically at least a 1:1 molar ratio to the cysteine.
-
The resulting solution is concentrated, often by evaporation under reduced pressure, to induce crystallization.
-
The formed crystals of DL-cysteine hydrochloride are collected via filtration.
-
The crystals may be washed with a solvent mixture, such as ethanol-diethyl ether-hydrochloric acid, to remove impurities.
-
The final product is dried, for instance, at 40°C using warm air, and stored in a dry environment to prevent moisture absorption.
-
An alternative synthesis route involves the electrochemical reduction of cystine (the oxidized dimer of cysteine) in a hydrochloric acid medium. This method often uses metallic cathodes like zinc or tin.
Optical Resolution of DL-Cysteine Hydrochloride
To isolate the individual D-(-) and L-(+) enantiomers from the racemic mixture, a preferential crystallization technique can be employed. This process leverages the differing solubilities of the racemate and the pure enantiomers.
-
Objective: To separate D-cysteine hydrochloride and L-cysteine hydrochloride from the DL-racemic mixture.
-
Methodology:
-
A saturated or supersaturated aqueous solution of DL-cysteine hydrochloride is prepared. The hydrochloride form has a significantly higher water solubility than free-base cysteine.
-
The solution is inoculated with seed crystals of the desired pure enantiomer (e.g., L-cysteine hydrochloride monohydrate).
-
This seeding induces the preferential crystallization of that same enantiomer from the solution.
-
The crystals (e.g., L-cysteine hydrochloride monohydrate) are then separated from the solution, which is now enriched in the other enantiomer (D-cysteine).
-
The undesired enantiomer remaining in the solution can be racemized back to the DL-form and recycled into the process.
-
Logical Workflow for Synthesis and Resolution
The following diagram illustrates the general workflow from the synthesis of the racemic mixture to the isolation of a pure enantiomer.
References
- 1. L-Cysteine hydrochloride [chembk.com]
- 2. CA1285958C - Method of separating monohydrate of l-cysteine hydrochloride - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C3H8ClNO2S | CID 53395091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DL-cysteine hydrochloride hydrate | C3H10ClNO3S | CID 12219647 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of DL-Cysteine Hydrochloride (H-DL-Cys.HCl)
For Researchers, Scientists, and Drug Development Professionals
DL-Cysteine Hydrochloride (H-DL-Cys.HCl) is the hydrochloride salt of DL-cysteine, a racemic mixture of the D- and L-isomers of the sulfur-containing amino acid, cysteine. The hydrochloride form enhances the stability of cysteine, particularly against oxidation, making it a preferred form for use in pharmaceuticals, cell culture media, and food industries. This guide provides a comprehensive overview of its physical and chemical properties, biological significance, and relevant experimental protocols.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of DL-Cysteine Hydrochloride are summarized below. These properties are crucial for its handling, formulation, and application in various scientific contexts.
Table 1: Quantitative Physical and Chemical Data for DL-Cysteine Hydrochloride
| Property | Value (Anhydrous) | Value (Monohydrate) | Reference(s) |
| CAS Number | 10318-18-0 | 96998-61-7 | [1][2] |
| Molecular Formula | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S | [1][2] |
| Molecular Weight | 157.62 g/mol | 175.64 g/mol | [2] |
| Appearance | White crystalline powder | White crystalline powder or colorless crystals | |
| Melting Point | Not specified; decomposes | 109-112 °C | |
| Solubility | Soluble in water, ethanol, acetic acid. Insoluble in acetone. | Soluble in water. | |
| pH (1% aq. solution) | Not specified | 1.5 - 2.0 (for L-isomer) |
Chemical Stability and Reactivity:
DL-Cysteine hydrochloride is significantly more stable than its free amino acid counterpart, particularly in acidic conditions. However, it remains sensitive to light, moisture, and air. The most critical aspect of its chemical reactivity is the thiol (-SH) group.
-
Oxidation: In neutral or slightly alkaline aqueous solutions, the thiol group is readily oxidized by air to form a disulfide bond, resulting in the dimer cystine. This process is accelerated by the presence of heavy metal ions like iron and copper. The acidic nature of the hydrochloride salt helps to stabilize the thiol group and prevent this oxidation.
-
Incompatibilities: It is incompatible with strong oxidizing agents and some metals.
-
Storage: For long-term stability, it should be stored in a dark place under an inert atmosphere at room temperature.
Biological Significance and Key Pathways
Cysteine is a semi-essential amino acid with a pivotal role in numerous biological processes. Its significance stems primarily from the nucleophilic and redox-active properties of its thiol group.
Cysteine-Cystine Redox Cycle The reversible oxidation of two cysteine molecules to form one molecule of cystine is a fundamental reaction in protein chemistry and cellular redox balance. The disulfide bond in cystine is crucial for stabilizing the tertiary and quaternary structures of many proteins.
Glutathione Synthesis Pathway Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. GSH plays a vital role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining redox homeostasis. The synthesis occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
Experimental Protocols
Accurate quantification and effective purification are essential for research and development involving DL-Cysteine HCl.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for quantifying cysteine in various samples. Due to cysteine's lack of a strong chromophore and its instability, analysis often requires oxidation to the stable cysteic acid, followed by derivatization.
Methodology:
-
Sample Preparation & Oxidation:
-
Accurately weigh the sample containing cysteine.
-
To oxidize cysteine to the more stable cysteic acid, treat the sample with a performic acid/phenol mixture at 0°C.
-
Decompose the excess oxidation reagent with sodium disulfite.
-
-
Acid Hydrolysis:
-
Perform acid hydrolysis on the oxidized sample using 6 M HCl for approximately 23 hours to break any peptide bonds and liberate the amino acids.
-
-
pH Adjustment & Dilution:
-
Carefully adjust the pH of the hydrolysate to approximately 2.2.
-
Dilute the sample to a known volume with an appropriate buffer.
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system equipped with an ion-exchange column.
-
Separate the amino acids using a suitable gradient elution program.
-
-
Post-Column Derivatization & Detection:
-
After separation, the eluent is mixed with a derivatizing agent, typically ninhydrin, in a post-column reactor.
-
The resulting colored derivative is detected using a photometric (visible light) detector at 570 nm.
-
-
Quantification:
-
Calculate the concentration of cysteine by comparing the peak area of cysteic acid in the sample to that of a known standard.
-
Protocol 2: Purification by Crystallization from Aqueous HCl
This protocol describes a general method to purify L-cysteine hydrochloride monohydrate from a complex mixture, such as a fermentation broth or a protein hydrolysate, by leveraging its solubility properties in hydrochloric acid.
Methodology:
-
Initial Preparation:
-
Start with a solution containing L-cysteine, along with impurities like L-cystine, other amino acids (e.g., L-serine), and inorganic salts.
-
If starting from a fermentation broth, remove cells and other solids by centrifugation or filtration.
-
-
Impurity Precipitation:
-
Add concentrated hydrochloric acid to the solution until the final HCl concentration is at least 15% (w/w), preferably 20-30%.
-
Maintain the solution temperature at or above 20°C (e.g., 30-40°C). At this high HCl concentration and temperature, the solubility of L-cystine and many inorganic salts (like NaCl) is significantly reduced.
-
Hold the solution under these conditions to allow for the precipitation of these impurities.
-
Remove the solid impurities by filtration.
-
-
Crystallization of L-Cysteine HCl Monohydrate:
-
Take the filtrate from the previous step, which is now enriched in L-cysteine HCl.
-
Cool the solution to a temperature not exceeding 10°C, and potentially as low as -20°C, to induce crystallization. L-cysteine hydrochloride monohydrate will crystallize out of the solution.
-
-
Isolation and Drying:
-
Collect the L-cysteine hydrochloride monohydrate crystals by filtration (e.g., vacuum filtration).
-
Wash the crystals with a cold solution, such as an ethanol-ether-hydrochloric acid mixture, to remove residual mother liquor.
-
Dry the purified crystals under vacuum to obtain the final product. The resulting product typically has a purity of >98%.
-
Safety and Handling
DL-Cysteine Hydrochloride is classified as an irritant.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate laboratory apparel. If dust exposure limits are exceeded, a respirator may be necessary.
-
Storage: Store in a dry, well-ventilated place in tightly closed containers. Keep away from incompatible materials such as strong oxidizing agents.
References
role of H-DL-Cys.HCl as a reducing agent
An In-depth Technical Guide to H-DL-Cys.HCl as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Cysteine Hydrochloride (this compound) is the hydrochloride salt of a racemic mixture of the sulfur-containing amino acid, cysteine.[1][2] Its utility extends beyond its biological role as a protein building block, serving as a potent and versatile reducing agent in various scientific and pharmaceutical applications. The presence of a thiol (-SH) group in its side chain endows cysteine with the ability to participate in redox reactions, most notably the reduction of disulfide bonds.[3] The hydrochloride form enhances the compound's stability and solubility, particularly in aqueous solutions, making it a practical choice for laboratory use.[4][5] This guide provides a comprehensive overview of the core mechanism, quantitative aspects, and practical applications of this compound as a reducing agent, complete with experimental protocols and workflow visualizations.
Core Mechanism of Action: Thiol-Disulfide Exchange
The primary mechanism by which this compound acts as a reducing agent is through thiol-disulfide exchange . This reaction is fundamental to protein chemistry, governing the formation and cleavage of disulfide bonds that stabilize the tertiary and quaternary structures of many proteins.
The process is initiated when the thiol group of cysteine is deprotonated to form a highly reactive thiolate anion (-S⁻). This nucleophilic thiolate then attacks an accessible disulfide bond (R-S-S-R') in a target molecule, such as a protein. The reaction proceeds via an SN2-type mechanism, forming a transient mixed disulfide intermediate (Cys-S-S-R). A second cysteine molecule then attacks this intermediate, releasing the now-reduced target molecule (R'-SH) and forming a stable oxidized dimer of cysteine, known as cystine, which contains a disulfide bond.
The overall reaction can be summarized as:
2 R'-SH (Cysteine) + R-S-S-R (Oxidized Target) ⇌ R'-S-S-R' (Cystine) + 2 R-SH (Reduced Target)
The efficiency of this reaction is pH-dependent, as the concentration of the reactive thiolate species increases at pH values approaching or exceeding the pKₐ of the thiol group (approximately 8.3 for free cysteine).
Quantitative Data: Comparative Reducing Power
The efficacy of a reducing agent is quantified by its standard reduction potential (E°'), which measures its tendency to donate electrons. A more negative E°' indicates a stronger reducing agent. This compound is a moderately strong reducing agent, suitable for many applications, though other reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are stronger. TCEP is particularly advantageous as it is odorless, stable, and does not contain a thiol group, making it non-reactive with common alkylating agents.
The table below summarizes the standard reduction potentials for cysteine and other commonly used reducing agents, providing a basis for selecting the appropriate reagent for a specific application.
| Reducing Agent | Chemical Structure | Standard Reduction Potential (E°' at pH 7) | Key Characteristics |
| Cysteine/Cystine | Amino acid with a thiol group | ~ -0.22 V | Biological, moderately strong, pH-dependent. |
| Glutathione (GSH) | Tripeptide, major intracellular antioxidant | ~ -0.24 V | Primary intracellular reductant. |
| β-Mercaptoethanol (BME) | Thiol-containing alcohol | -0.26 V | Pungent odor, commonly used in SDS-PAGE. |
| Dithiothreitol (DTT) | "Cleland's reagent" | -0.33 V | Strong reductant, forms stable internal disulfide. |
| TCEP | Phosphine-based, non-thiol | -0.29 V | Odorless, irreversible, and effective at low pH. |
Applications in Research and Drug Development
The reducing properties of this compound are leveraged in several key areas:
-
Protein Chemistry : It is used to cleave disulfide bonds in proteins prior to analysis by methods like SDS-PAGE or mass spectrometry. This reduction ensures complete protein denaturation, allowing for accurate molecular weight determination and sequence analysis.
-
Cell Culture : Cysteine is an essential amino acid in cell culture media. Its concentration and redox state can influence cell growth and the stability of expressed proteins, such as monoclonal antibodies, by affecting disulfide bond integrity.
-
Antioxidant and Cytoprotective Agent : As a precursor to the major intracellular antioxidant glutathione, cysteine plays a critical role in cellular redox homeostasis. It can directly scavenge reactive oxygen species (ROS), protecting cells from oxidative stress-induced damage and apoptosis, a key consideration in neurodegenerative disease research and drug development.
-
Drug Formulation : Its antioxidant properties are utilized to prevent the oxidation of active pharmaceutical ingredients (APIs), thereby enhancing the stability and shelf-life of drug products.
Experimental Protocols
Protocol for Reduction and Alkylation of Protein Samples for Mass Spectrometry
This protocol describes a standard procedure for reducing protein disulfide bonds with this compound, followed by alkylation to irreversibly block the resulting free thiols, preventing re-oxidation and ensuring accurate downstream analysis.
Materials:
-
Protein sample (e.g., 1 mg/mL in a suitable buffer)
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
This compound solution: 100 mM in Denaturation Buffer (prepare fresh)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAA) in Denaturation Buffer (prepare fresh, protect from light)
-
Quenching Solution: 200 mM DTT or Cysteine in water
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Protease (e.g., Trypsin)
Procedure:
-
Solubilization & Denaturation : Dissolve the protein sample in an appropriate volume of Denaturation Buffer.
-
Reduction : Add the 100 mM this compound solution to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 37°C. This step cleaves the disulfide bonds.
-
Alkylation : Add the 200 mM Iodoacetamide solution to the reduced sample to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark. This step covalently modifies the free cysteine thiols.
-
Quenching : Add the quenching solution to a final concentration of 25 mM to react with and neutralize any excess iodoacetamide. Incubate for 15 minutes at room temperature in the dark.
-
Buffer Exchange/Dilution : Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 2 M, which is necessary for optimal protease activity.
-
Proteolytic Digestion : Add protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Sample Cleanup : Acidify the sample with formic acid and desalt using a C18 solid-phase extraction (SPE) column prior to LC-MS/MS analysis.
Role as a Cellular Antioxidant
This compound functions as an effective antioxidant by directly scavenging harmful reactive oxygen species (ROS) like the hydroxyl radical (•OH) and by serving as a precursor for glutathione (GSH) synthesis. The thiol group donates a hydrogen atom (electron + proton) to neutralize the ROS, becoming a thiyl radical (Cys-S•) in the process. This radical is relatively stable and can react with another thiyl radical to form non-toxic cystine.
Conclusion
This compound is a valuable and multifunctional tool for researchers and developers. Its role as a reducing agent, grounded in the fundamental chemistry of thiol-disulfide exchange, enables critical applications from protein characterization to cell culture optimization. Its function as an antioxidant provides a mechanism for mitigating oxidative stress, a crucial factor in drug development and disease modeling. A thorough understanding of its chemical properties, comparative reducing strength, and practical application protocols allows for its effective and precise use in a professional laboratory setting.
References
- 1. This compound | C3H8ClNO2S | CID 53395091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Solubility Profile of H-DL-Cysteine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) in aqueous and organic solvents. Due to the limited availability of specific quantitative data for the DL-racemic mixture, this document presents available data for the closely related L-cysteine hydrochloride, offering valuable insights for experimental design and application. This guide also outlines a standard experimental protocol for solubility determination and explores the significant role of cysteine in cellular signaling pathways.
Quantitative Solubility Data
Table 1: Solubility of L-Cysteine Hydrochloride and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| L-Cysteine Hydrochloride Monohydrate | Water | Not Specified | 10 g / 100 mL | [1] |
| L-Cysteine Hydrochloride Monohydrate | Cold Water | Not Specified | Soluble | [2] |
| L-Cysteine | Water | 25 | High | [3] |
| L-Cysteine | Methanol | 25 | Moderate | [3] |
| L-Cysteine | Ethanol | 25 | Moderate | [3] |
| L-Cysteine | n-Propanol | 25 | Lower | |
| L-Cysteine | Isopropanol | 25 | Lower | |
| L-Cysteine | Acetone | 25 | Low | |
| L-Cysteine | Ethyl Acetate | 25 | Very Low | |
| L-Cysteine | Acetonitrile | 25 | Very Low |
Note: The qualitative solubility order for L-Cysteine in various pure solvents at a given temperature is generally as follows: Water > Methanol > Ethanol > n-Propanol > Isopropanol > 1,4-Dioxane > Acetone > sec-Butanol ≈ Ethyl Acetate > n-Butanol > Isobutanol > Acetonitrile.
Experimental Protocol: Determination of Solubility by the Static Gravimetric Method
The following protocol describes a reliable method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
H-DL-Cysteine Hydrochloride (high purity)
-
Selected solvent(s) (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Sealed vials or test tubes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum desiccator
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.
-
For finer suspensions, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed/cooled syringe to match the experimental temperature.
-
Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.
-
Accurately weigh the filtered sample.
-
Evaporate the solvent from the sample under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute or under vacuum).
-
Weigh the remaining solid residue (the dissolved this compound).
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction, based on the recorded masses of the solute and the solvent.
-
Below is a DOT script for a workflow diagram of this experimental protocol.
Cysteine in Cellular Signaling
While this compound is a stable salt form used for delivery, the biological activity stems from the cysteine molecule itself. Cysteine plays a crucial role in numerous cellular signaling pathways, primarily through its reactive thiol (-SH) group, which is central to redox signaling.
One of the key signaling pathways involving cysteine is the synthesis of glutathione (GSH), a major intracellular antioxidant. Cysteine is a rate-limiting precursor for GSH synthesis. The availability of cysteine can, therefore, modulate the cellular redox state and protect cells from oxidative damage.
Another significant pathway is the cystathionine β-synthase (CBS)/hydrogen sulfide (H₂S) pathway. In this pathway, L-cysteine is converted to H₂S, a gaseous signaling molecule, by the enzyme CBS. H₂S has been shown to be involved in various physiological processes, including the proliferation and differentiation of neural stem cells.
The following diagram illustrates the central role of cysteine in these two interconnected signaling pathways.
References
An In-Depth Technical Guide on the Stability and Degradation of DL-Cysteine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cysteine hydrochloride is a synthetically produced, racemic mixture of the L- and D-enantiomers of the sulfur-containing amino acid cysteine, stabilized as a hydrochloride salt. It finds wide application in the pharmaceutical, food, and cosmetic industries as an antioxidant, dough conditioner, and precursor for various active pharmaceutical ingredients. Understanding the stability and degradation profile of DL-Cysteine hydrochloride is paramount for ensuring product quality, safety, and efficacy, particularly in drug development where impurities and degradation products can have significant biological effects.
This technical guide provides a comprehensive overview of the stability and degradation of DL-Cysteine hydrochloride, focusing on its degradation pathways, the influence of various environmental factors, and the analytical methodologies for its stability assessment.
Chemical Stability and Degradation Pathways
The stability of DL-Cysteine hydrochloride is intrinsically linked to the reactive thiol (-SH) group of the cysteine molecule. This functional group is susceptible to oxidation, which is the primary degradation pathway.
Oxidative Degradation
The principal degradation reaction of DL-Cysteine hydrochloride is the oxidation of the thiol group of two cysteine molecules to form a disulfide bond, resulting in the formation of cystine . This reaction is readily accelerated by the presence of oxygen, particularly at neutral or alkaline pH.[1] The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze this oxidation process.[2]
Degradation Pathway: Oxidation to Cystine
Caption: Primary oxidative degradation pathway of DL-Cysteine hydrochloride.
Further oxidation of the sulfur atom can lead to the formation of more highly oxidized species such as cysteine sulfenic acid, cysteine sulfinic acid, and ultimately cysteic acid, although these are generally formed under more stringent oxidative conditions.
Factors Influencing Stability
The rate of degradation of DL-Cysteine hydrochloride is significantly influenced by several environmental factors.
pH
DL-Cysteine hydrochloride exhibits its greatest stability in acidic conditions. In acidic solutions (e.g., pH 2-3), the thiol group is protonated, which makes it less susceptible to oxidation.[1] As the pH increases towards neutral and alkaline conditions, the deprotonation of the thiol group to the more reactive thiolate anion (RS⁻) increases, leading to a rapid acceleration of the oxidation rate.
Temperature
As with most chemical reactions, the degradation of DL-Cysteine hydrochloride is accelerated by increased temperature. While stable for extended periods at low temperatures (e.g., below 0°C), its degradation rate increases at room temperature and becomes rapid at elevated temperatures (e.g., above 80°C).[1] High temperatures can also promote other degradation reactions, such as deamination or decarboxylation, though these are less common under typical storage conditions.
Light
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate and accelerate degradation reactions. Photodegradation can involve the formation of radical species, leading to a more complex mixture of degradation products.
Presence of Metal Ions
Trace amounts of metal ions, especially transition metals like copper and iron, can act as catalysts for the oxidation of cysteine to cystine, significantly increasing the degradation rate.[2] Therefore, it is crucial to control the levels of metal impurities in formulations containing DL-Cysteine hydrochloride.
Quantitative Stability Data
While specific kinetic data for DL-Cysteine hydrochloride is not extensively available in a consolidated format, the following table summarizes the general effects of different stress conditions on its stability. The degradation rate will be highly dependent on the specific conditions of the study (e.g., concentration, presence of catalysts, etc.).
| Stress Condition | Parameter | Observation | Degradation Products |
| pH | Acidic (pH < 4) | Relatively stable. | Minimal degradation. |
| Neutral (pH 6-8) | Increased degradation rate. | Cystine. | |
| Alkaline (pH > 8) | Rapid degradation. | Cystine and other by-products. | |
| Temperature | Low (< 0°C) | Excellent stability. | Negligible degradation. |
| Room Temp (20-25°C) | Slow oxidation over time. | Cystine. | |
| High (> 80°C) | Rapid decomposition. | Cystine, potential deamination and decarboxylation products. | |
| Light | UV Radiation | Accelerated degradation. | Complex mixture, including cystine and radical-mediated products. |
| Oxidation | Air/Oxygen | Primary cause of degradation. | Cystine. |
| Oxidizing Agents (e.g., H₂O₂) | Rapid and extensive degradation. | Cystine, cysteine sulfenic/sulfinic/sulfonic acids. | |
| Metal Ions | Cu²⁺, Fe³⁺ | Catalyzes oxidation. | Cystine. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of DL-Cysteine hydrochloride involves conducting forced degradation studies and employing a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and to demonstrate the specificity of the analytical method.
Objective: To generate potential degradation products of DL-Cysteine hydrochloride under various stress conditions.
Materials:
-
DL-Cysteine hydrochloride
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven for thermal stress
-
Photostability chamber
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of DL-Cysteine hydrochloride in a suitable solvent (e.g., deionized water or a dilute acid to enhance initial stability). The concentration should be appropriate for the analytical method being used.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of HCl (e.g., 0.1 M or 1 M). Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of NaOH (e.g., 0.1 M or 1 M). Keep the solution at room temperature or heat gently (e.g., at 40°C) for a defined period, monitoring for degradation. Neutralize the solution with an appropriate acid before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample of DL-Cysteine hydrochloride and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study of DL-Cysteine hydrochloride.
Stability-Indicating Analytical Method: HPLC-UV
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to an acidic value like 2.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210-220 nm
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by showing that the peak for DL-Cysteine is well-resolved from the peaks of its degradation products generated during the forced degradation study.
Cysteine in Biological Signaling Pathways
Cysteine plays a crucial role in various biological processes beyond being a building block for proteins. Its thiol group is central to its function in redox signaling and as a precursor to important molecules.
Glutathione (GSH) Synthesis and Redox Homeostasis
Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. GSH plays a critical role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS).
Simplified Glutathione Synthesis Pathway
Caption: Simplified overview of the glutathione (GSH) synthesis pathway.
Hydrogen Sulfide (H₂S) Signaling
Cysteine is a substrate for enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which produce hydrogen sulfide (H₂S). H₂S is now recognized as an important gaseous signaling molecule (gasotransmitter) involved in various physiological processes, including vasodilation, neuromodulation, and cytoprotection.
Conclusion
The stability of DL-Cysteine hydrochloride is a critical attribute that must be thoroughly understood and controlled, especially in pharmaceutical applications. The primary degradation pathway is oxidation to cystine, a reaction that is highly dependent on pH, temperature, light, and the presence of metal ions. This guide has provided a framework for understanding these factors and for designing and implementing robust stability testing programs. By employing systematic forced degradation studies and validated stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing DL-Cysteine hydrochloride. A thorough understanding of its degradation profile is essential for the development of stable formulations and for setting appropriate storage conditions and shelf-life.
References
H-DL-Cys.HCl: A Comprehensive Material Safety Technical Guide for Researchers
Introduction:
H-DL-Cys.HCl, or DL-Cysteine hydrochloride (CAS Number: 10318-18-0), is a racemic mixture of the hydrochloride salt of the amino acid cysteine.[1][2][3] It is a crucial compound in various research and development applications, including pharmaceutical development, cell culture, and biochemical studies.[2] Understanding its material safety profile is paramount for ensuring safe handling and experimental reproducibility. This technical guide provides an in-depth overview of the material safety data for this compound, tailored for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key safety protocols are visualized using logical diagrams.
Chemical and Physical Properties
This section details the key physical and chemical properties of DL-Cysteine hydrochloride. These properties are essential for proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C3H8ClNO2S | [4] |
| Molecular Weight | 157.61 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 109-112 °C | |
| Boiling Point | 389.7°C at 760 mmHg | |
| Solubility | Soluble in water | |
| Storage Temperature | Room temperature, in an inert atmosphere | |
| Sensitivity | Air sensitive and hygroscopic |
Toxicological Information
The toxicological profile of this compound is crucial for assessing its potential health effects. The following table summarizes the available acute toxicity data.
| Metric | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | >2,000 mg/kg bw | Rat | Oral | |
| LC50 (Lethal Concentration, 50%) | >100 mg/l (96 h) | Fish (Danio rerio) | - | |
| EC50 (Effective Concentration, 50%) | >100 mg/l (48 h) | Crustacea (Daphnia magna) | - | |
| EC50 (Effective Concentration, 50%) | >100 mg/l (72 h) | Algae/aquatic plants (Pseudokirchneriella subcapitata) | - |
Toxicological Summary:
-
Acute Toxicity: Not classified as acutely toxic.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: Not likely to have sensitizing potential.
-
Germ Cell Mutagenicity: Not expected to cause germ cell mutagenicity.
-
Carcinogenicity: Not expected to have carcinogenic potential for humans. No component is listed as a carcinogen by IARC or NTP.
-
Reproductive Toxicity: The Registry of Toxic Effects of Chemical Substances (RTECS) contains reproductive data for this substance.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): No effects known.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Experimental Protocols & Handling
Due to the nature of material safety data sheets, detailed experimental protocols for toxicological studies are not publicly available. The provided data is a summary of results from standardized tests. For researchers conducting their own toxicological assessments, it is recommended to follow established OECD guidelines for chemical testing.
Personal Protective Equipment (PPE) and Handling Workflow:
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting to minimize exposure and ensure safety.
Caption: Recommended workflow for safely handling this compound.
First-Aid Measures
Immediate and appropriate first-aid measures are critical in the event of accidental exposure.
First-Aid Decision Tree:
This diagram provides a logical flow for responding to different types of exposure to this compound.
Caption: Decision tree for first-aid measures upon exposure.
Accidental Release Measures
In the event of a spill, a clear and systematic response is necessary to ensure the safety of laboratory personnel and the environment.
Spill Response Workflow:
The following diagram outlines the logical steps to take when responding to a spill of this compound.
References
The Multifaceted Biological Functions of DL-Cysteine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cysteine hydrochloride, a salt of the racemic mixture of D- and L-cysteine, is a pivotal molecule in a myriad of biological processes. While L-cysteine is the proteinogenic enantiomer, the DL-form provides a valuable tool for research and pharmaceutical applications. This technical guide delves into the core biological functions of DL-Cysteine hydrochloride, with a focus on its role as a precursor to the master antioxidant glutathione, its intrinsic antioxidant properties, its involvement in crucial signaling pathways, and its toxicological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation and application.
Core Biological Functions
DL-Cysteine hydrochloride's biological significance is primarily attributed to the thiol (-SH) group of the cysteine molecule. This reactive group is central to its function as a potent antioxidant and a precursor to other vital sulfur-containing compounds.[1][2]
Precursor to Glutathione (GSH) Synthesis
The most prominent role of cysteine is its function as a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[3][4] GSH is the most abundant intracellular antioxidant, playing a critical role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox state, and conjugating xenobiotics.[5] The hydrochloride form of DL-cysteine enhances its stability and solubility, making it an effective supplement for replenishing intracellular cysteine levels and subsequently boosting GSH synthesis.
The synthesis of GSH occurs in two ATP-dependent steps:
-
γ-glutamylcysteine synthesis: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step.
-
Glutathione synthesis: Catalyzed by glutathione synthetase (GS), which adds glycine to γ-glutamylcysteine.
The availability of cysteine is a major determinant of the rate of GSH synthesis.
Antioxidant Properties
Beyond its role as a GSH precursor, cysteine itself possesses direct antioxidant properties. The thiol group can directly scavenge free radicals by donating a hydrogen atom, thereby neutralizing their reactivity. This process oxidizes cysteine to cystine, which can be subsequently reduced back to two cysteine molecules, participating in the cellular redox cycle.
Role in Protein Structure and Function
The thiol group of cysteine residues in proteins is crucial for forming disulfide bonds (-S-S-). These bonds are critical for the proper folding, stability, and function of many proteins, particularly those secreted from cells.
Other Metabolic Roles
Cysteine is a central molecule in sulfur metabolism, serving as a precursor for the synthesis of other important compounds, including:
-
Taurine: An amino acid with various physiological functions, including roles in the nervous system.
-
Hydrogen Sulfide (H₂S): A gaseous signaling molecule involved in vasodilation and neuromodulation.
-
Coenzyme A: Essential for the metabolism of carbohydrates and fats.
-
Iron-Sulfur Clusters: Prosthetic groups in many enzymes involved in electron transfer reactions.
Quantitative Data
The following tables summarize key quantitative data related to the biological and toxicological properties of cysteine.
| Parameter | Organism | Route of Administration | Value | Reference(s) |
| LD50 | Rat | Oral | 1890 mg/kg bw | |
| Rat | Intraperitoneal | 1620 mg/kg bw | ||
| Rat | Subcutaneous | 1550 mg/kg bw | ||
| Rat | Intravenous | 1140 mg/kg bw | ||
| Mouse | Oral | 3550 mg/kg | ||
| NOAEL | Rat (male, 4-week study) | Oral (L-cysteine) | < 500 mg/kg/day | |
| Rat (male, 4-week study) | Oral (D-cysteine) | 500 mg/kg/day |
Table 1: Toxicological Data for Cysteine
| Assay | Compound | IC50 Value | Reference(s) |
| DPPH Radical Scavenging | Cysteine Derivative (in Sm-cluster) | (8.49 ± 0.16) × 10⁻³ µmol/mL | |
| ABTS Radical Scavenging | Cysteine-containing di- and tripeptides | Varies depending on peptide structure |
Table 2: In Vitro Antioxidant Activity of Cysteine Derivatives
| Parameter | Condition | Rate | Reference(s) |
| Fractional Synthesis Rate (FSR) of Whole Blood GSH | Adequate sulfur amino acid diet | 0.65 ± 0.13 day⁻¹ | |
| Sulfur amino acid-free diet | 0.49 ± 0.13 day⁻¹ | ||
| Absolute Synthesis Rate (ASR) of Whole Blood GSH | Adequate sulfur amino acid diet | 747 ± 216 µmol·L⁻¹·day⁻¹ | |
| Sulfur amino acid-free diet | 579 ± 135 µmol·L⁻¹·day⁻¹ |
Table 3: Glutathione Synthesis Rates in Humans
Signaling Pathways
DL-Cysteine hydrochloride influences several critical signaling pathways, primarily through its impact on cellular redox status and as a precursor to signaling molecules.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis (e.g., GCLC, GCLM). Cysteine and its derivatives can activate the Nrf2 pathway by modulating the redox state of Keap1's reactive cysteine residues, such as C151, C273, and C288.
The Cystathionine β-Synthase (CBS)/Hydrogen Sulfide (H₂S) Pathway
Cysteine is a substrate for the enzyme cystathionine β-synthase (CBS), which, along with cystathionine γ-lyase (CSE), produces hydrogen sulfide (H₂S). H₂S is a gasotransmitter with diverse physiological roles, including vasodilation, neuromodulation, and cytoprotection. The CBS/H₂S pathway is involved in various cellular processes, and its dysregulation has been implicated in several diseases.
Experimental Protocols
Quantification of Cysteine and its Metabolites by HPLC
This protocol describes a general method for the quantification of total cysteine and related thiols in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.
Materials:
-
Blood collection tubes with EDTA
-
Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Trichloroacetic acid (TCA)
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
-
Borate buffer
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
-
Cysteine, cystine, and other relevant standards
Procedure:
-
Sample Collection and Preparation:
-
Collect blood in EDTA tubes and centrifuge to obtain plasma.
-
To 100 µL of plasma, add a reducing agent like TCEP to reduce disulfide bonds.
-
Precipitate proteins by adding an equal volume of TCA.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Derivatization:
-
Neutralize the acidic supernatant with a base (e.g., NaOH).
-
Add borate buffer and the derivatizing agent SBD-F.
-
Incubate the mixture to allow for the derivatization of thiol groups.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized thiols on a C18 column using an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using an excitation wavelength of ~385 nm and an emission wavelength of ~515 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of cysteine and other thiols.
-
Quantify the amount of each thiol in the sample by comparing its peak area to the standard curve.
-
Reference: A detailed protocol for the simultaneous determination of various aminothiols can be found in the work of Jones et al. and other similar publications.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method to assess the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound (DL-Cysteine hydrochloride) solutions at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol (or another suitable solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and the positive control.
-
Prepare a series of dilutions of the test compound and control.
-
-
Reaction:
-
In a microplate well or cuvette, mix a defined volume of the DPPH solution with a defined volume of the test compound solution.
-
Prepare a blank containing the solvent instead of the test compound.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at ~517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Reference: Detailed procedures for the DPPH assay are widely available in the literature.
Measurement of Glutathione Synthesis Rate using Isotopic Labeling
This protocol provides an overview of a method to measure the fractional synthesis rate (FSR) of glutathione using a stable isotope-labeled cysteine tracer.
Materials:
-
Stable isotope-labeled L-cysteine (e.g., L-[1-¹³C]cysteine)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
-
Reagents for sample preparation and derivatization
Procedure:
-
Infusion:
-
Administer a primed, constant intravenous infusion of the labeled cysteine tracer to the subject.
-
-
Sample Collection:
-
Collect blood samples at baseline and at regular intervals during the infusion.
-
-
Sample Preparation:
-
Isolate red blood cells or other target cells.
-
Lyse the cells and extract the glutathione.
-
Derivatize the glutathione to make it suitable for GC-MS or LC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples to determine the isotopic enrichment of glutathione.
-
-
Calculation:
-
Calculate the fractional synthesis rate (FSR) of glutathione based on the rate of incorporation of the labeled cysteine into the glutathione pool over time.
-
Reference: Detailed methodologies for measuring glutathione synthesis rates using isotopic tracers have been published by various research groups.
Experimental Workflows
Investigating Cysteine-Induced Nrf2 Activation
Conclusion
DL-Cysteine hydrochloride is a versatile and biologically significant molecule with far-reaching implications for cellular health and disease. Its fundamental role as a precursor to glutathione underscores its importance in maintaining cellular redox homeostasis and protecting against oxidative stress. The ability of cysteine to directly scavenge free radicals and its involvement in key signaling pathways like the Keap1-Nrf2 and CBS/H₂S pathways further highlight its multifaceted nature. This technical guide provides a foundational understanding of these biological functions, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in their exploration of the therapeutic potential of DL-Cysteine hydrochloride. Further research into the precise dose-response relationships and the intricate molecular mechanisms of its action will continue to unveil new avenues for its application in promoting human health.
References
- 1. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Sensitivities of Global Cellular Cysteine Residues under Reductive and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide on H-DL-Cys.HCl as a Modulator of the NMDA Glutamatergic Receptor
Executive Summary: The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological disorders. This document provides a technical overview of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl), a sulfur-containing amino acid, and its putative role as a modulator of the NMDA receptor. Drawing on evidence from structurally related compounds like homocysteine and L-cysteine, this guide explores the potential mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and therapeutic discovery.
The NMDA Receptor: Structure and Function
The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[3][4] This subunit composition dictates the receptor's pharmacological and biophysical properties.[5]
Mechanism of Activation
NMDA receptor activation is a complex process that requires the fulfillment of two simultaneous conditions, making it a "coincidence detector".
-
Ligand Binding: The binding of both the primary agonist, glutamate (to the GluN2 subunit), and a co-agonist, either glycine or D-serine (to the GluN1 subunit), is necessary to prime the channel.
-
Depolarization: At resting membrane potential, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺). This block is voltage-dependent and is only relieved when the postsynaptic membrane is sufficiently depolarized, typically following the activation of nearby AMPA receptors.
Once both conditions are met, the channel opens, allowing the influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺), and the efflux of Potassium (K⁺). The influx of Ca²⁺ is particularly significant as it acts as a crucial second messenger, initiating a cascade of intracellular signaling events.
This compound: A Putative NMDA Receptor Modulator
This compound is the hydrochloride salt of DL-Cysteine, an amino acid containing a thiol group. While direct studies on this compound as a primary NMDA receptor agonist are limited, substantial evidence from related sulfur-containing amino acids, homocysteine (HCY) and cysteine (CYS), suggests a modulatory role.
Proposed Mechanism of Action
Studies have shown that homocysteine can act as a weak agonist at the NMDA receptor's glutamate binding site and, more significantly, as a modulator that reduces receptor desensitization. This reduction in desensitization prolongs the channel's open state, thereby increasing total charge transfer. L-cysteine has also been shown to enhance NMDA receptor-mediated charge transfer. HCY-induced excitotoxicity and apoptosis in neurons are blocked by NMDA receptor antagonists, further implicating this pathway.
Given its structural similarity, this compound is hypothesized to act similarly by:
-
Interacting with the glutamate and/or co-agonist binding sites.
-
Modulating the receptor's redox state via its sulfhydryl group, as specific cysteine residues on the receptor are known to be molecular determinants of redox modulation.
-
Altering receptor desensitization kinetics, leading to enhanced or prolonged receptor activity upon stimulation by endogenous glutamate.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor and the subsequent influx of Ca²⁺ triggers multiple downstream signaling cascades critical for synaptic plasticity. Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex activates several key enzymes, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and calcineurin. These pathways ultimately influence gene expression, protein synthesis, and structural changes at the synapse, leading to long-term potentiation (LTP) or long-term depression (LTD).
Quantitative Data on Related Modulators
Direct quantitative data such as the inhibitor constant (Kᵢ) or EC₅₀ for this compound at the NMDA receptor are not widely available in the literature. However, studies on related compounds provide semi-quantitative insights into their modulatory effects.
| Compound | Receptor Subunits | Concentration | Effect on Peak Amplitude | Effect on Desensitization | Citation(s) |
| Homocysteine (HCY) | GluN1/GluN2A | 50 µM - 1 mM | Increase | Strong Reduction | |
| Homocysteine (HCY) | GluN1/GluN2B | 50 µM - 1 mM | Decrease | Strong Reduction | |
| L-Cysteine (L-CYS) | Native (Neurons) | 1 mM | No significant effect | Reduction |
Experimental Protocols for Characterization
To fully characterize the activity of this compound as an NMDA receptor agonist or modulator, a combination of electrophysiological, functional, and biochemical assays is required.
Electrophysiological Analysis: Whole-Cell Patch-Clamp
This technique directly measures the ion flow through NMDA receptor channels in neurons, providing detailed information on kinetics, amplitude, and modulation.
Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence and absence of this compound.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent model.
-
Recording Setup: Use a microscope equipped with differential interference contrast (DIC) optics to visualize and target individual neurons.
-
Whole-Cell Configuration: Approach a neuron with a glass micropipette filled with an intracellular-like solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) and then rupture the membrane patch to achieve the whole-cell configuration.
-
Isolation of NMDA Currents: Clamp the neuron's voltage at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block. Pharmacologically isolate NMDA currents by applying antagonists for AMPA (e.g., CNQX) and GABAₐ (e.g., picrotoxin) receptors.
-
Data Acquisition: Record baseline NMDA-evoked currents by applying NMDA or by electrical stimulation of afferent pathways.
-
Compound Application: Perfuse the brain slice with varying concentrations of this compound and record the resulting changes in the NMDA current's amplitude, rise time, and decay kinetics.
-
Analysis: Compare the current characteristics before, during, and after application of the test compound to determine its effect (agonism, potentiation, or inhibition).
Functional Analysis: Calcium Imaging
This high-throughput method measures the functional consequence of NMDA receptor activation—intracellular calcium influx—using fluorescent indicators.
Objective: To quantify changes in intracellular Ca²⁺ concentration in cultured cells expressing NMDA receptors in response to this compound.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing specific NMDA receptor subunits (e.g., HEK293 cells with GluN1/GluN2A) in a multi-well plate format (e.g., 384-well).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which becomes fluorescent upon binding to Ca²⁺.
-
Assay Buffer: Wash the cells and add a physiological buffer containing a co-agonist (e.g., glycine) but lacking Mg²⁺.
-
Compound Addition: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence. The instrument then adds varying concentrations of this compound (alone or with a sub-maximal concentration of glutamate) to the wells.
-
Fluorescence Measurement: The instrument continuously monitors the fluorescence intensity in each well. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.
-
Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or potentiation values.
Binding Affinity: Radioligand Binding Assay
This biochemical assay quantifies the affinity of a test compound for a specific receptor site by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for the glutamate or other sites on the NMDA receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing NMDA receptors to prepare membrane fractions rich in the target receptor.
-
Assay Setup: In a multi-well plate, set up three types of reactions:
-
Total Binding: Membrane preparation + a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for the glutamate site).
-
Non-Specific Binding: Total binding components + a high concentration of a known unlabeled ligand to saturate the specific binding sites.
-
Competitive Binding: Total binding components + serial dilutions of the test compound (this compound).
-
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ (the concentration that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound represents a compound of interest for modulating the NMDA glutamatergic receptor system, primarily based on the known activities of the related amino acids homocysteine and cysteine. Its potential to act as a weak agonist or a modulator of receptor desensitization warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise mechanism of action, binding affinity, and functional consequences. Future research should focus on direct electrophysiological and functional characterization of this compound across different NMDA receptor subunit compositions to determine its selectivity and therapeutic potential for neurological disorders.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-DL-Cys.HCl in Anaerobic Microbiology Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cultivation of anaerobic microorganisms is fundamental to research in gut microbiology, industrial fermentation, and drug development. A critical factor for success is the creation and maintenance of a low redox potential environment, effectively scrubbing all dissolved oxygen from the culture medium. H-DL-Cys.HCl (DL-Cysteine hydrochloride) is a widely used and effective reagent for this purpose. It serves a dual role: primarily as a reducing agent to create an anaerobic atmosphere, and secondarily as a nutritional source of the amino acid cysteine for microbial growth. Its hydrochloride form is generally preferred over L-cysteine due to its enhanced solubility and greater stability against oxidation in stock solutions.[1][2]
These application notes provide detailed protocols and technical information for the effective use of this compound in anaerobic microbiology media.
Application Notes
Principle of Action: Reducing Agent
The efficacy of cysteine as a reducing agent lies in its thiol (-SH) group. In the presence of dissolved oxygen, the thiol groups of two cysteine molecules are oxidized to form a disulfide bond, creating the molecule cystine, and reducing oxygen to water.[2][3] This reaction effectively removes molecular oxygen from the culture medium, lowering the redox potential to a level suitable for the growth of even strict anaerobes.
Metabolic Significance of Cysteine
Beyond its role as a reducing agent, cysteine is a key sulfur-containing amino acid that can be metabolized by various anaerobic bacteria.
-
Nutrient Source: Many anaerobes can utilize cysteine as a source of carbon, nitrogen, and sulfur.
-
Metabolic Byproducts: Anaerobic catabolism of cysteine can produce pyruvate, ammonia, and hydrogen sulfide (H₂S).[4] The production of H₂S is a notable characteristic of many gut microorganisms and can have significant physiological effects.
-
Interspecies Electron Transfer: In some complex anaerobic communities, such as methanogenic consortia, cysteine may act as an electron carrier, facilitating syntrophic metabolism between different microbial species.
-
Growth Initiation: For some bacteria like Escherichia coli and Aerobacter aerogenes, cysteine is crucial for initiating growth under anaerobic conditions, especially in minimal media.
Optimization and Concentration
The optimal concentration of this compound can vary depending on the specific microorganisms and culture system. A concentration of 0.5 g/L is widely effective for a variety of anaerobes, including those isolated from the gut microbiome. However, concentrations typically range from 0.4 to 0.8 g/L. It is important to note that excessively high concentrations (e.g., above 500 mg/L in some systems) can have inhibitory effects on certain bacteria. Optimization may be required for specific applications.
Data Presentation
Table 1: Recommended Concentrations of this compound
| Application | Recommended Concentration (g/L) | Notes |
| General Anaerobic Bacteria Cultivation | 0.5 | A common starting concentration that works well for a broad range of anaerobes, including Clostridium species. |
| Gut Microbiome Cultivation | 0.4 - 0.8 | This range is frequently cited for media dedicated to culturing complex gut microbiota. |
| Biohydrogen Production (by Enterobacter) | 0.3 - 0.5 | Studies have shown that concentrations in this range enhance hydrogen yield, while concentrations above 0.5 g/L can be inhibitory. |
| Minimal Media for E. coli | ~0.02 - 0.04 (1-2 µM Cystine) | Very low concentrations are sufficient to initiate anaerobic growth in minimal media where cysteine may be a limiting factor. |
Table 2: Example of a Combined Reducing Agent Stock Solution
For creating a highly reduced environment, this compound is often used in combination with other reducing agents like sodium sulfide (Na₂S).
| Component | Amount per 110 mL Distilled Water |
| L-Cysteine·HCl·H₂O | 2.5 g |
| Na₂S·9H₂O | 2.5 g |
| This solution is typically prepared under anoxic conditions, pH adjusted, and autoclaved before being added to the final medium. |
Experimental Protocols & Workflows
General Workflow for Anaerobic Media Preparation
The fundamental goal is to eliminate oxygen at every stage. This involves preparing the medium, purging dissolved oxygen with an anoxic gas, sterilizing the medium in a sealed vessel, and finally adding the reducing agent and other heat-labile components.
Caption: General workflow for preparing strictly anaerobic culture media.
Protocol 1: Direct Addition of this compound Before Autoclaving
This method is simpler and suitable for many common anaerobes.
-
Prepare Medium: Dissolve all heat-stable media components (e.g., yeast extract, peptones, salts) in distilled water.
-
Add Cysteine: Add this compound powder directly to the medium to the desired final concentration (e.g., 0.5 g/L). If using a redox indicator like resazurin (typically 1 mg/L), add it at this stage.
-
Dispense and Gas: Dispense the medium into appropriate culture vessels (e.g., serum bottles or tubes).
-
Purge Oxygen: While stirring or bubbling, purge the medium and headspace with an oxygen-free gas (e.g., 80% N₂, 20% CO₂) for at least 20-30 minutes to remove dissolved oxygen.
-
Seal and Sterilize: Quickly and securely seal the vessels with butyl rubber stoppers and aluminum crimps. Autoclave at 121°C for 15-20 minutes.
-
Final Additions: After the medium has cooled, aseptically add any filter-sterilized, heat-labile components (like vitamins or specific carbon sources) via syringe. The medium is now ready for inoculation.
Protocol 2: Post-Autoclave Addition via Anoxic Stock Solution
This method is preferred for highly oxygen-sensitive organisms or when cysteine is used with other reducing agents that may react with media components during autoclaving.
-
Prepare and Autoclave Medium: Prepare the bulk medium without this compound. Dispense, purge with anoxic gas, seal, and autoclave as described in Protocol 1 (steps 1, 3, 4, 5).
-
Prepare Anoxic Cysteine Stock: a. In an anaerobic chamber or a gassing station, bring a known volume of distilled water to a boil while flushing with N₂ gas for 1 minute to remove oxygen, then let it cool to room temperature under the gas stream. b. Dissolve a pre-weighed amount of this compound to create a concentrated stock solution (e.g., 50 g/L or 100x). c. Dispense the stock solution into serum vials inside the anaerobic chamber or while maintaining a positive pressure of anoxic gas. d. Seal the vials and autoclave. This anoxic stock can be stored for future use.
-
Final Assembly: Once the main culture medium has cooled, use a sterile, anoxic syringe and needle to aseptically transfer the required volume of the cysteine stock solution into the final culture vessel.
-
Equilibration: Allow the medium to equilibrate for a few hours before inoculation to ensure the redox potential has stabilized. The loss of color from a resazurin indicator confirms a reduced state.
Signaling and Metabolic Pathways
Cysteine as a Reducing Agent
The primary role of cysteine in anaerobic media is to scavenge dissolved oxygen. This is a straightforward chemical reaction where the cysteine thiol is oxidized.
Caption: Oxidation of cysteine to cystine, which reduces molecular oxygen.
Simplified Anaerobic Cysteine Catabolism
Several facultative and obligate anaerobes can degrade cysteine as an energy source. The CyuA enzyme is a key cysteine desulfidase in this process in organisms like E. coli.
Caption: Simplified pathway of anaerobic cysteine degradation in E. coli.
References
Preparation of H-DL-Cys.HCl Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Cys.HCl, the hydrochloride salt of a racemic mixture of D- and L-cysteine, is a crucial supplement in specific cell culture applications. Cysteine is a semi-essential, sulfur-containing amino acid that plays a vital role in protein synthesis, detoxification, and cellular protection against oxidative stress.[1][2] The L-isomer is the biologically active form for protein synthesis; however, the DL-racemic mixture can also serve as a source of cysteine. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture.
The hydrochloride form enhances the stability of cysteine, which is otherwise prone to oxidation in solution.[3] Proper preparation and storage of stock solutions are critical to ensure the integrity and efficacy of this supplement in maintaining cell health and ensuring experimental reproducibility.
Chemical Properties and Role in Cell Culture
This compound is utilized in cell culture for several key functions:
-
Protein Synthesis: As a fundamental building block of proteins, cysteine is essential for cell growth and function.[1]
-
Antioxidant Activity: Cysteine is a precursor to the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS).[1]
-
Nutrient Supplement: It is a component of many defined cell culture media formulations, supporting the growth of a wide variety of cell lines.
A summary of the relevant chemical properties of this compound monohydrate is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂S · HCl · H₂O | |
| Molecular Weight | 175.63 g/mol | |
| Appearance | White crystalline powder | |
| Solubility in Water | Freely soluble; up to 50 mg/mL | |
| Stability | Stable in acidic solutions; readily oxidizes in neutral or alkaline pH. |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound. This concentration is a common starting point for further dilution into cell culture media.
Materials:
-
This compound monohydrate (MW: 175.63 g/mol )
-
Cell culture grade water (e.g., WFI, Milli-Q, or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
pH meter (optional)
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound monohydrate:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 175.63 g/mol = 0.17563 g
-
-
Weighing: In a sterile workspace, accurately weigh 175.6 mg of this compound monohydrate powder.
-
Dissolving: Add the powder to a sterile conical tube. Add approximately 8 mL of cell culture grade water. Mix by vortexing or gentle inversion until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Adjust the final volume to 10 mL with cell culture grade water.
-
Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryovials or microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. For short-term storage (up to 3 days), the solution can be stored at 2-8°C.
Recommended Working Concentrations
The optimal working concentration of this compound depends on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. The table below provides a range of commonly used concentrations.
| Application | Recommended Working Concentration | Notes |
| General Cell Culture | 0.1 - 0.5 mM | This range is suitable for supplementing basal media to support the growth of a variety of cell lines. |
| Oxidative Stress Studies | 0.5 - 5 mM | Higher concentrations may be required to counteract the effects of induced oxidative stress. |
| Anaerobic Culture | 0.025% - 0.05% (w/v) | Used as a reducing agent to maintain a low oxygen environment. This corresponds to approximately 1.4 - 2.8 mM. |
Diagrams
References
Application Notes and Protocols for the Reduction of Disulfide Bonds Using DL-Cysteine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the use of DL-Cysteine hydrochloride as a reducing agent to cleave disulfide bonds in proteins. While less common in standard laboratory practice than dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), cysteine offers a cost-effective alternative and is particularly relevant in specific applications such as the selective reduction of engineered antibodies.[1][2]
Introduction
Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues and are critical for the structural integrity and function of many proteins, particularly those in extracellular environments.[3][4] The reduction of these bonds is a fundamental step in various biochemical and biopharmaceutical workflows, including protein characterization, refolding, and conjugation. DL-Cysteine, a naturally occurring amino acid containing a thiol group, can act as a reducing agent to break these disulfide bridges.[3] The hydrochloride salt is typically used to improve the solubility and stability of cysteine in aqueous solutions.
The reduction of a disulfide bond by a monothiol like cysteine proceeds via a thiol-disulfide exchange reaction. This is a two-step nucleophilic substitution reaction where the thiolate anion of cysteine attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. A second cysteine molecule then attacks the mixed disulfide to yield two reduced cysteine residues on the protein and one molecule of cystine (the oxidized dimer of cysteine).
Mechanism of Disulfide Reduction by Cysteine
The reduction of a protein disulfide bond (R-S-S-R) by cysteine (Cys-SH) is a reversible thiol-disulfide exchange reaction. The reactive species is the thiolate anion (Cys-S⁻), so the reaction rate is pH-dependent, with higher pH favoring the deprotonation of the thiol group.
-
Step 1: Nucleophilic Attack. A cysteine thiolate anion attacks one of the sulfur atoms of the protein disulfide bond, forming a mixed disulfide intermediate between the protein and the attacking cysteine molecule.
-
Step 2: Resolution of the Mixed Disulfide. A second cysteine thiolate anion attacks the sulfur atom of the cysteine residue in the mixed disulfide, releasing the now-reduced second cysteine of the original protein disulfide bond and forming a cystine molecule (cysteine disulfide).
Due to the formation of a mixed disulfide intermediate, using a monothiol like cysteine can sometimes be less efficient than using a dithiol like DTT, which can resolve the mixed disulfide intramolecularly.
Experimental Protocols
General Protocol for the Reduction of Protein Disulfide Bonds
This protocol provides a general guideline for the reduction of disulfide bonds in a purified protein sample using DL-Cysteine hydrochloride. Optimal conditions, including concentration, pH, temperature, and incubation time, may need to be determined empirically for each specific protein.
Materials:
-
DL-Cysteine hydrochloride
-
Protein sample with disulfide bonds
-
Reaction Buffer (e.g., 100 mM Tris-HCl, 50 mM Phosphate buffer)
-
pH meter
-
Nitrogen or Argon gas (optional, for creating an anaerobic environment)
-
Desalting column or dialysis tubing for removal of excess reducing agent
Procedure:
-
Prepare the Reaction Buffer: Prepare a suitable buffer at the desired pH. The reducing power of cysteine is pH-dependent, with higher pH values (typically 7.0-8.5) favoring the reaction by increasing the concentration of the reactive thiolate anion.
-
Prepare the DL-Cysteine Hydrochloride Stock Solution:
-
Immediately before use, prepare a stock solution of DL-Cysteine hydrochloride in the reaction buffer. A typical stock solution concentration is 100 mM.
-
To minimize oxidation of the cysteine solution, it is recommended to degas the buffer by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before dissolving the DL-Cysteine hydrochloride.
-
-
Set up the Reduction Reaction:
-
Add the DL-Cysteine hydrochloride stock solution to the protein sample to achieve the desired final concentration. A molar excess of cysteine over the disulfide bonds is required. A starting point is a 10- to 100-fold molar excess.
-
For example, for a protein with 2 disulfide bonds at a concentration of 1 mg/mL (assuming a molecular weight of 50 kDa, which is 20 µM protein and 40 µM disulfide bonds), a 100-fold molar excess would require a final cysteine concentration of 4 mM.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature. Typical incubation temperatures range from room temperature (20-25°C) to 37°C.
-
Incubation times can vary from 30 minutes to several hours. The progress of the reduction can be monitored by taking aliquots at different time points and analyzing them by non-reducing SDS-PAGE or by using Ellman's reagent to quantify free thiols.
-
-
Termination of the Reaction and Removal of Excess Cysteine:
-
To stop the reaction, the excess DL-Cysteine hydrochloride should be removed. This can be achieved by:
-
Gel Filtration/Desalting Column: Pass the reaction mixture through a desalting column to separate the protein from the small molecule reducing agent.
-
Dialysis: Dialyze the protein sample against a suitable buffer to remove the cysteine.
-
-
Alternatively, for some applications, the reaction can be quenched by adding a thiol-reactive compound like N-ethylmaleimide (NEM) or iodoacetamide to alkylate the newly formed free thiols and prevent their re-oxidation.
-
Data Presentation
The following table summarizes the general properties and typical reaction conditions for DL-Cysteine hydrochloride in comparison to the more commonly used reducing agents, DTT and TCEP.
| Feature | DL-Cysteine Hydrochloride | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Monothiol (Thiol-disulfide exchange) | Dithiol (Intramolecular disulfide formation) | Phosphine-based (Irreversible) |
| Typical Concentration | 1-10 mM (application dependent) | 1-10 mM | 1-10 mM |
| Optimal pH Range | 7.0 - 8.5 | > 7.0 | 1.5 - 8.5 |
| Reaction Time | Generally slower than DTT/TCEP | Typically 15-30 minutes | Typically < 5 minutes at room temperature |
| Reversibility | Reversible | Reversible | Irreversible |
| Odor | Slight sulfur odor | Strong, unpleasant odor | Odorless |
| Stability in Air | Prone to oxidation | Prone to oxidation | Resistant to air oxidation |
| Interference with Maleimide Chemistry | Can react with maleimides | Reacts with maleimides | Does not react with maleimides |
Visualizations
Mechanism of Disulfide Bond Reduction by DL-Cysteine Hydrochloride
Caption: Thiol-disulfide exchange mechanism for disulfide bond reduction by cysteine.
Experimental Workflow for Protein Disulfide Bond Reduction
Caption: General workflow for the reduction of protein disulfide bonds using DL-Cysteine hydrochloride.
Logical Relationship of Factors Affecting Reduction Efficiency
Caption: Key factors influencing the efficiency of disulfide bond reduction by DL-Cysteine hydrochloride.
References
Applications of Cysteine Hydrochloride in Protein Chemistry: A Detailed Guide for Researchers
Introduction
Cysteine, a unique sulfur-containing amino acid, plays a pivotal role in protein chemistry, influencing protein structure, function, and stability. Its reactive thiol (-SH) group is central to a myriad of applications, from site-specific modification and labeling to the formation of structural disulfide bonds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of cysteine hydrochloride (H-Cys-HCl) in protein chemistry. While the DL-racemic mixture (H-DL-Cys.HCl) is commercially available, it is the L-isomer (L-cysteine) that is incorporated into proteins during ribosomal synthesis and is therefore the focus of the majority of protein chemistry applications. The hydrochloride salt form enhances the solubility and stability of cysteine.
Site-Specific Protein Labeling
The nucleophilic thiol group of cysteine is a prime target for covalent modification, allowing for the site-specific attachment of various molecular probes, including fluorophores, biotin, and spin labels. This is a powerful technique for studying protein structure, dynamics, and interactions. Cysteine residues are relatively rare in proteins, and if a protein of interest does not have a suitably accessible cysteine, one can be introduced at a specific site via site-directed mutagenesis without significantly perturbing the protein's function.[1]
Application Note:
Site-specific labeling of cysteine residues enables a wide range of analyses. Fluorescent labeling is commonly used to visualize proteins in cells, to study protein-protein interactions through techniques like Förster Resonance Energy Transfer (FRET), and to quantify protein concentration. Biotinylation of cysteine residues allows for their subsequent detection or purification using streptavidin-based affinity chromatography.
Two of the most common classes of reagents for cysteine labeling are maleimides and iodoacetamides. Maleimides react with the thiol group via a Michael addition, forming a stable thioether bond, and are highly specific for cysteines at neutral pH.[2] Iodoacetamides alkylate the thiol group, also forming a stable thioether bond.[3]
Quantitative Data: Labeling Efficiency
The efficiency of cysteine labeling can be determined spectrophotometrically or by mass spectrometry. For fluorescent dyes, the degree of labeling (DOL) can be calculated from the absorbance of the protein and the dye.[4][5] Mass spectrometry provides a more precise measurement of labeling efficiency and can identify the specific sites of modification.
| Reagent Class | Typical Labeling Efficiency | Specificity for Cysteine | Optimal pH | Reference |
| Iodoacetamides | > 95% (under optimal conditions) | Good, but can react with other residues at high pH or concentrations | 7.5 - 8.5 | |
| Maleimides | 70 - 90% | High, very specific for thiols at neutral pH | 7.0 - 7.5 |
Experimental Workflow for Site-Specific Labeling
Caption: Workflow for site-specific protein labeling via cysteine residues.
Protocol: Fluorescent Labeling of a Protein with a Maleimide-Dye
Materials:
-
Protein with an accessible cysteine residue (1-10 mg/mL)
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized fluorescent dye
-
Anhydrous DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds: Add a 10-20 fold molar excess of TCEP to the protein solution to reduce any existing disulfide bonds. Incubate for 20-30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-functionalized dye in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation: Add a 10-20 fold molar excess of the dye solution to the reduced protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.
-
Quantification: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the dye.
Disulfide Bond Formation and Analysis
Disulfide bonds are covalent linkages formed by the oxidation of two cysteine residues. They are crucial for stabilizing the tertiary and quaternary structures of many proteins, particularly those that are secreted or exposed to the extracellular environment. The formation of correct disulfide bonds is often a critical step in the proper folding of recombinant proteins.
Application Note:
In protein engineering and production, facilitating the correct formation of disulfide bonds is essential for obtaining biologically active proteins. This can be achieved in vivo by expressing the protein in a cellular compartment that promotes disulfide bond formation, such as the periplasm of E. coli or the endoplasmic reticulum of eukaryotic cells. Alternatively, disulfide bonds can be formed in vitro during protein refolding by using a redox buffer system, such as a mixture of reduced and oxidized glutathione or a cysteine/cystine pair.
The analysis of disulfide bond connectivity is important for protein characterization and quality control. Mass spectrometry is a powerful tool for identifying disulfide-linked peptides.
Experimental Workflow for In Vitro Disulfide Bond Formation
Caption: Workflow for in vitro disulfide bond formation during protein refolding.
Protocol: In Vitro Refolding of a Protein with Disulfide Bonds
Materials:
-
Denatured and reduced protein (e.g., from inclusion bodies)
-
Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 M L-arginine)
-
Redox pair: L-cysteine and L-cystine (or reduced and oxidized glutathione)
Procedure:
-
Preparation of Denatured Protein: Solubilize the protein inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine-HCl or 8 M urea) and a reducing agent (e.g., 50 mM DTT) to ensure all cysteine residues are in their reduced form.
-
Refolding by Dilution: Slowly dilute the denatured protein solution (at least 1:10) into a vigorously stirred, pre-chilled refolding buffer. The refolding buffer should contain a redox pair to facilitate disulfide bond shuffling and formation. A common ratio for cysteine to cystine is 10:1 (e.g., 1 mM cysteine and 0.1 mM cystine).
-
Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring to allow for proper folding and disulfide bond formation.
-
Purification and Analysis: Purify the refolded protein using appropriate chromatography techniques (e.g., size-exclusion, ion-exchange). Analyze the formation of disulfide bonds by mass spectrometry or by assessing the biological activity of the protein.
Cysteine-Based Protein Cross-Linking
Cysteine cross-linking is a powerful technique to study protein-protein interactions and to probe the structure of protein complexes. By introducing cysteine residues at specific sites in two proteins of interest, a disulfide bond can be formed between them if they are in close proximity, thus "trapping" the interaction.
Application Note:
This method is particularly useful for identifying transient or weak protein interactions. The formation of a cross-linked dimer can be detected by SDS-PAGE, as the cross-linked species will have a higher molecular weight. The efficiency of cross-linking can provide information about the distance and orientation of the interacting protein domains.
Quantitative Data: Cross-Linking Efficiency
The efficiency of cross-linking can be quantified by densitometry of the monomer and dimer bands on an SDS-PAGE gel. Mass spectrometry can also be used for a more detailed quantitative analysis of cross-linked peptides.
| Cross-linking Condition | Typical Cross-linking Efficiency | Method of Quantification | Reference |
| In vivo (E. coli) | Variable, dependent on proximity | SDS-PAGE and Immunoblotting | |
| In vitro (with oxidant) | Can be high with optimal placement | SDS-PAGE, Mass Spectrometry |
Protocol: Disulfide Cross-Linking of Two Interacting Proteins
Materials:
-
Plasmids encoding the two proteins of interest, each with a single cysteine mutation at the predicted interface.
-
E. coli expression strain.
-
Oxidizing agent (e.g., copper phenanthroline).
-
Quenching solution (e.g., N-ethylmaleimide (NEM) and EDTA).
-
Lysis buffer.
-
SDS-PAGE reagents.
Procedure:
-
Protein Expression: Co-express the two cysteine-mutant proteins in E. coli.
-
Cell Lysis and Oxidation: Resuspend the cells in lysis buffer. Induce cross-linking by adding an oxidizing agent, such as copper phenanthroline, and incubate on ice.
-
Quenching: Stop the cross-linking reaction by adding a quenching solution containing NEM (to block unreacted thiols) and EDTA (to chelate the copper).
-
Analysis: Analyze the protein samples by non-reducing SDS-PAGE and Western blotting to detect the formation of a higher molecular weight cross-linked dimer. A control sample without the oxidizing agent should be run in parallel.
Protein Refolding using Cysteine/Cystine Redox Buffer
The efficient refolding of recombinant proteins containing disulfide bonds from inclusion bodies is a major challenge in biotechnology. A common strategy is to use a redox buffer system that mimics the cellular environment for disulfide bond formation and isomerization.
Application Note:
A cysteine/cystine redox pair can be used in the refolding buffer to promote the correct pairing of cysteine residues. The ratio of the reduced (cysteine) to the oxidized (cystine) form is critical and often needs to be optimized for each protein. This system allows for the shuffling of incorrect disulfide bonds until the thermodynamically most stable, native conformation is achieved.
Quantitative Data: Refolding Yield
The efficiency of protein refolding can be assessed by various methods, including measuring the recovery of soluble protein, analyzing the secondary and tertiary structure using circular dichroism (CD) spectroscopy, and quantifying the biological activity of the refolded protein.
| Protein | Refolding Method | Redox System | Optimal Ratio (Reduced:Oxidized) | Refolding Yield | Reference |
| Interferon-α2b | Fed-batch | Cysteine/Cystine | 3:1 | High biological activity | |
| General Proteins | Dilution/Dialysis | Cysteine/Cystine | 10:1 | Protein-dependent |
Logical Diagram for Optimizing Protein Refolding
Caption: Logical diagram for the optimization of protein refolding conditions.
Cysteine hydrochloride is a versatile and indispensable reagent in protein chemistry. Its unique reactivity provides a powerful handle for a wide range of applications, from elucidating protein structure and function through site-specific labeling and cross-linking to enabling the production of active, disulfide-bonded proteins through controlled refolding. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize the chemistry of cysteine in their experimental workflows. As with any biochemical technique, optimization of the reaction conditions for each specific protein is crucial for achieving the best results.
References
- 1. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Exploring Strategies for Quantitative Analysis of Disulfide Bonds in Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 4. A Simplified Process for Purification and Refolding of Recombinant Human Interferon-α2b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4572798A - Method for promoting disulfide bond formation in recombinant proteins - Google Patents [patents.google.com]
Application Notes and Protocols: H-DL-Cys.HCl as a Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Cysteine Hydrochloride (H-DL-Cys.HCl) is the hydrochloride salt of the non-essential, sulfur-containing amino acid, cysteine. In its L-form, it is a crucial building block in protein synthesis and cellular metabolism.[1][2] As a raw material in the pharmaceutical industry, this compound is valued for its reactivity, particularly the nucleophilic thiol (-SH) group, which makes it a versatile precursor for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[3][4] It serves as a key starting material in the production of mucolytic agents, antioxidants, and complex peptide-based drugs.[5] Its hydrochloride form enhances stability and solubility, simplifying its use in various synthetic processes.
Key Applications in Pharmaceutical Synthesis
This compound is a foundational component in several classes of pharmaceuticals:
-
Mucolytic Agents: It is a primary precursor for synthesizing drugs like N-acetyl-L-cysteine (NAC) and S-carboxymethyl-L-cysteine (Carbocisteine). These drugs work by breaking down the disulfide bonds in mucoproteins, reducing the viscosity of mucus in the respiratory tract, which is beneficial in treating conditions like COPD and cystic fibrosis.
-
Antioxidants & Detoxification: Cysteine is the rate-limiting precursor to the synthesis of glutathione (GSH), a critical intracellular antioxidant. Supplementation or synthesis involving cysteine can restore GSH levels, protecting cells from oxidative stress. This property is also utilized in detoxification agents.
-
Peptide Synthesis: Cysteine is a key amino acid in many therapeutic peptides and proteins due to its ability to form disulfide bridges, which are essential for stabilizing the tertiary structure of proteins. H-L-Cys.HCl is used in solid-phase peptide synthesis (SPPS) to incorporate cysteine residues into complex peptide chains.
-
Radiopharmaceuticals: The unique chemistry of cysteine allows it to be used in the synthesis of chelating agents for radiopharmaceuticals, which are used in diagnostic imaging and therapy.
Quantitative Data and Specifications
For pharmaceutical applications, the purity and specifications of the precursor are critical. Below are typical specifications for L-Cysteine Hydrochloride Monohydrate, USP Grade.
Table 1: Typical Specifications for L-Cysteine HCl Monohydrate USP Grade
| Parameter | Specification |
|---|---|
| Appearance | White crystalline powder |
| Assay | 99.0% - 100.5% |
| Specific Rotation | +5.5° to +7.0° |
| pH (in solution) | 1.5 - 2.0 |
| Loss on Drying | 8.5% - 12.0% |
| Residue on Ignition | ≤ 0.1% |
| Heavy Metals | ≤ 10 PPM |
| Arsenic | ≤ 1 PPM |
Data sourced from Wintersun Chemical specifications.
Experimental Protocols
Protocol 1: Synthesis of S-Carboxymethyl-L-cysteine from L-Cysteine HCl
This protocol describes the synthesis of the mucolytic agent S-carboxymethyl-L-cysteine. The process involves the alkylation of the cysteine thiol group with monochloroacetic acid under basic conditions.
Materials:
-
L-Cysteine Hydrochloride Monohydrate
-
Sodium Hydroxide (NaOH)
-
Monochloroacetic Acid (ClCH₂COOH)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: Dissolve L-Cysteine HCl Monohydrate in deionized water in a reaction vessel equipped with a stirrer and pH meter.
-
Neutralization: Slowly add a solution of Sodium Hydroxide to the vessel with constant stirring until the pH of the solution reaches approximately 7.0-7.5. This deprotonates the amine and thiol groups, making the sulfur nucleophilic.
-
Preparation of Reactant: In a separate beaker, dissolve monochloroacetic acid in deionized water and neutralize it with a Sodium Hydroxide solution to a pH of ~7.0.
-
Reaction: Add the neutralized monochloroacetic acid solution to the cysteine solution. Raise the pH of the reaction mixture to 9.0-9.5 by adding more Sodium Hydroxide solution. Maintain the temperature at 25-30°C.
-
Monitoring: Monitor the reaction progress using a suitable analytical method, such as HPLC with a derivatizing agent like Dansyl Chloride. The reaction is typically complete within 2-4 hours.
-
Acidification & Crystallization: Once the reaction is complete, slowly acidify the solution with Hydrochloric Acid to a pH of approximately 2.8-3.0. This will protonate the carboxyl groups and cause the S-carboxymethyl-L-cysteine to precipitate out of the solution.
-
Isolation: Cool the mixture to 0-5°C to maximize crystallization. Collect the solid product by filtration.
-
Purification: Wash the collected crystals with cold ethanol to remove unreacted starting materials and salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Results:
-
Yield: 80-90%
-
Purity: >98.5% (as determined by HPLC)
Protocol 2: General Procedure for Incorporating Cysteine in Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the key steps for adding a cysteine residue to a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-Cys(Trt)-OH (Trityl is a common thiol protecting group)
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagent: HCTU or HATU
-
Activation Base: Diisopropylethylamine (DIEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the resin-bound amino acid, exposing a free amine.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the activation base (DIEA, 6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (including the Trt group from cysteine). Agitate for 2-3 hours.
-
Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate using cold diethyl ether. Purify the peptide using reverse-phase HPLC.
Note on Cysteine: Cysteine residues, especially at the C-terminus, are prone to racemization during synthesis. Careful selection of protecting groups (e.g., Trt, Mmt) and coupling conditions is crucial to minimize this side reaction.
Visualizations: Workflows and Pathways
// Node Definitions main [label="this compound\n(Precursor)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; mucolytics [label="Mucolytic Agents\n(e.g., Carbocisteine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; antioxidants [label="Antioxidants\n(e.g., Glutathione)", fillcolor="#FBBC05", fontcolor="#202124"]; peptides [label="Therapeutic Peptides\n& Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detox [label="Detoxification Agents", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges main -> mucolytics [label="Alkylation"]; main -> antioxidants [label="Biosynthesis"]; main -> peptides [label="Peptide Synthesis"]; main -> detox [label="Metabolic Pathway"]; } enddot Caption: Role of this compound as a central precursor in synthesizing various pharmaceuticals.
// Node Definitions start [label="1. L-Cysteine HCl\nin Water", fillcolor="#FBBC05"]; neutralize [label="2. Neutralize with NaOH\n(pH 7.0-7.5)"]; react [label="3. Add Neutralized\nMonochloroacetic Acid\n(pH 9.0-9.5)"]; acidify [label="4. Acidify with HCl\n(pH ~2.9)"]; crystallize [label="5. Cool to 0-5°C\n& Filter"]; purify [label="6. Wash with Ethanol\n& Dry"]; end_product [label="S-Carboxymethyl-L-cysteine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> neutralize [label="Deprotonation"]; neutralize -> react [label="S-Alkylation"]; react -> acidify [label="Precipitation"]; acidify -> crystallize; crystallize -> purify; purify -> end_product; } enddot Caption: Experimental workflow for the synthesis of S-Carboxymethyl-L-cysteine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L Cysteine Hydrochloride Monohydrate – High Purity, Bulk [hbfuyangbio.com]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 5. Exploring the Versatile Applications and Properties of L-Cysteine Hydrochloride Anhydrous in Industrial and Biochemical Fields_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Determining the Optimal Concentration of H-DL-Cys.HCl for Anaerobic Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) as a reducing agent to create an anaerobic environment conducive to the growth of various microorganisms. This document outlines the importance of this compound in anaerobic microbiology, summarizes recommended concentrations for different applications, and provides detailed protocols for preparing anaerobic media and determining the optimal concentration for specific research needs.
Introduction
Strictly anaerobic microorganisms necessitate an oxygen-free environment and a low redox potential to initiate and sustain growth.[1][2] H-DL-Cysteine, in its more soluble hydrochloride salt form (this compound), is a widely used reducing agent in anaerobic culture media.[3][4] Its primary function is to chemically reduce dissolved oxygen and lower the oxidation-reduction potential (ORP) of the medium, creating conditions suitable for the proliferation of obligate anaerobes.[2] The thiol group (-SH) in cysteine is readily oxidized, effectively scavenging oxygen from the culture environment. The selection of an appropriate concentration of this compound is critical, as suboptimal levels may fail to establish anaerobiosis, while excessive concentrations can potentially inhibit microbial growth.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound can vary depending on the specific microorganism, the composition of the culture medium, and the experimental objectives. The following table summarizes frequently cited concentrations from the literature for various anaerobic applications.
| Application/Organism | Recommended this compound Concentration (g/L) | References |
| General Anaerobic Gut Microbiome Cultures | 0.4 - 0.8 | |
| General Anaerobic Bacteria (e.g., Clostridium) | 0.5 | |
| Methanothermobacter marburgensis | 0.1 | |
| Bifidobacterium bifidum BB01 | 0.6 | |
| Bifidobacterium bifidum BB03 | 0.4 | |
| Enterobacterium sp. | < 0.5 (inhibitory at higher concentrations) | |
| General Anaerobic Media | 0.05 | |
| Low-concentration application | 0.025 |
Experimental Protocols
Protocol for Preparation of Anaerobic Medium with this compound
This protocol describes the standard procedure for preparing an anaerobic culture medium using this compound as a reducing agent.
Materials:
-
Basal culture medium components
-
H-DL-Cysteine Hydrochloride (this compound)
-
Resazurin (redox indicator)
-
Deionized water
-
Nitrogen gas (oxygen-free)
-
Serum bottles or anaerobic culture tubes with butyl rubber stoppers and aluminum seals
-
Autoclave
Procedure:
-
Medium Preparation: In a flask, dissolve all medium components except for heat-labile substances and the reducing agent in deionized water.
-
Addition of Redox Indicator: Add resazurin solution (e.g., 1 mL of a 0.1% w/v stock solution per liter of medium) to monitor the redox potential. The medium will initially appear blue or pink in the presence of oxygen.
-
Oxygen Removal: Bring the medium to a boil for several minutes while continuously sparging with oxygen-free nitrogen gas. This process helps to drive out dissolved oxygen.
-
Dispensing and Sealing: While still hot and under a stream of nitrogen gas, dispense the medium into anaerobic culture vessels (e.g., serum bottles). Immediately seal the vessels with butyl rubber stoppers and secure with aluminum crimps.
-
Sterilization: Autoclave the sealed vessels at 121°C for 15-20 minutes. The high temperature of autoclaving further helps in removing residual oxygen.
-
Addition of Reducing Agent: After the medium has cooled to room temperature, prepare a sterile, anaerobic stock solution of this compound. A common stock solution concentration is 2.5% (w/v) in deionized water, prepared under a nitrogen headspace and filter-sterilized.
-
Final Reduction: Aseptically inject the required volume of the sterile this compound stock solution into the autoclaved medium using a sterile syringe and needle. For example, to achieve a final concentration of 0.5 g/L, add 20 mL of a 2.5% stock solution to 1 L of medium.
-
Incubation and Confirmation of Anaerobiosis: Gently swirl the medium to mix. Incubate the medium at the desired temperature until the resazurin indicator turns colorless, signifying a sufficiently low redox potential suitable for anaerobic growth.
Protocol for Determining the Optimal this compound Concentration
This protocol provides a framework for systematically determining the optimal this compound concentration for the growth of a specific anaerobic microorganism.
Materials:
-
Anaerobic culture medium prepared as described in Protocol 3.1 (without the addition of this compound in step 7).
-
Sterile, anaerobic stock solution of this compound (e.g., 2.5% w/v).
-
Anaerobic chamber or glove box.
-
Spectrophotometer or other growth measurement equipment.
-
The anaerobic microorganism of interest.
Procedure:
-
Preparation of Test Media: Prepare a series of anaerobic culture vessels containing the basal medium as described in Protocol 3.1.
-
Concentration Gradient: In an anaerobic chamber, create a concentration gradient of this compound by adding different volumes of the sterile stock solution to the culture vessels. For example, for a final volume of 10 mL, a range of concentrations from 0.0 g/L to 1.0 g/L in 0.1 g/L increments can be tested. Include a control with no this compound.
-
Inoculation: Inoculate each vessel with a standardized amount of the anaerobic microorganism.
-
Incubation: Incubate the cultures under appropriate anaerobic conditions (temperature, time).
-
Growth Measurement: At regular intervals, measure the microbial growth in each vessel. Common methods include measuring the optical density (OD) at 600 nm, cell counting, or quantifying metabolic products (e.g., gas production, acid formation).
-
Data Analysis: Plot the growth measurement (e.g., maximum OD or growth rate) against the this compound concentration. The optimal concentration is the one that supports the best growth.
Mandatory Visualizations
Experimental Workflow for Optimal Concentration Determination
References
Application Notes and Protocols for DL-Cysteine Hydrochloride in Delayed-Type Hypersensitivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delayed-type hypersensitivity (DTH), a form of cell-mediated immunity orchestrated by T-lymphocytes and macrophages, is a critical immune response against intracellular pathogens and a key feature of various inflammatory and autoimmune conditions. The DTH response is characterized by a delayed inflammatory reaction at the site of antigen exposure, typically peaking 24-72 hours after challenge.[1] Given the central role of T-cells in this process, modulating their function is a key therapeutic strategy. DL-Cysteine hydrochloride, a salt of the sulfur-containing amino acid cysteine, has been investigated for its immunomodulatory potential. Cysteine is a crucial precursor to glutathione, a major intracellular antioxidant, and plays a vital role in T-cell activation and function.[2][3] This document provides detailed application notes and protocols for studying the effects of DL-Cysteine hydrochloride on the DTH response.
Putative Mechanism of Action of DL-Cysteine Hydrochloride in DTH
DL-Cysteine hydrochloride is thought to influence the DTH response primarily through its role in cellular redox balance and T-cell biology. T-cells require cysteine for activation and proliferation but are inefficient at importing its oxidized form, cystine.[4][5] They rely on antigen-presenting cells (APCs) like macrophages and dendritic cells to take up cystine and release cysteine. By providing an exogenous source of cysteine, DL-Cysteine hydrochloride can potentially bolster T-cell function. The proposed signaling pathway involves several key steps:
-
Increased Cysteine Availability: Administration of DL-Cysteine hydrochloride increases the extracellular concentration of cysteine.
-
Enhanced T-Cell Function: T-cells can directly uptake cysteine, leading to enhanced activation, proliferation, and cytokine production, which are all critical for the DTH response.
-
Glutathione Synthesis: Intracellular cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH).
-
Redox Balance and Signaling: Increased GSH levels enhance the antioxidant capacity of T-cells and APCs, protecting them from oxidative stress and modulating redox-sensitive signaling pathways like NF-κB, which is crucial for inflammatory gene expression.
A vintage study from 1973 confirmed the investigation of DL-cysteine hydrochloride in delayed-type hypersensitivity, focusing on its influence on sulfhydryl (SH) group levels in the lymphatic organs of rats with a condition involving a DTH-like response.
Putative Signaling Pathway of DL-Cysteine in T-Cell Activation
Caption: Putative pathway for DL-Cysteine in T-Cell activation.
Experimental Protocols
This section details the methodology for inducing DTH in a murine model and a proposed protocol for evaluating the effect of DL-Cysteine hydrochloride.
Protocol 1: Induction of Delayed-Type Hypersensitivity in Mice
This protocol is adapted from standard methodologies for inducing DTH using 2,4,6-trinitrochlorobenzene (TNCB) as the sensitizing and challenging agent.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c strains)
-
2,4,6-trinitrochlorobenzene (TNCB)
-
Acetone and Olive Oil (4:1 mixture) as a vehicle
-
DL-Cysteine hydrochloride
-
Phosphate-buffered saline (PBS), sterile
-
Micrometer caliper
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Sensitization Phase (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen of each mouse.
-
Apply 25 µL of 5% TNCB in acetone/olive oil vehicle to the shaved abdomen.
-
-
Treatment with DL-Cysteine Hydrochloride (Proposed):
-
Prepare DL-Cysteine hydrochloride solution in sterile PBS.
-
Administer DL-Cysteine hydrochloride to the treatment group of mice. The route of administration (e.g., intraperitoneal injection or oral gavage) and dosing regimen should be determined based on preliminary studies. A suggested starting dose range, based on toxicity studies of L-cysteine in rats, is 500-2000 mg/kg/day.
-
Treatment can be administered daily starting from the day of sensitization until the day of challenge (prophylactic regimen) or starting just before the challenge (therapeutic regimen). The control group should receive an equivalent volume of the vehicle (PBS).
-
-
Elicitation/Challenge Phase (Day 7):
-
Measure the baseline thickness of the right ear pinna of each mouse using a micrometer caliper.
-
Apply 20 µL of 1% TNCB in acetone/olive oil vehicle to both sides of the right ear pinna. The left ear serves as an untreated control.
-
-
Measurement of DTH Response (Day 8 - 24 hours post-challenge):
-
Measure the thickness of the right and left ears of all mice.
-
The DTH response is quantified as the degree of ear swelling, calculated as the difference between the ear thickness at 24 hours and the baseline measurement.
-
Ear Swelling (mm) = (Thickness of right ear at 24h) - (Thickness of right ear at baseline).
-
Experimental Workflow for DTH Study with DL-Cysteine Hydrochloride
Caption: Workflow for a DTH study with DL-Cysteine hydrochloride.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of DL-Cysteine Hydrochloride on Ear Swelling in TNCB-Induced DTH (Example Data)
| Treatment Group | N | Baseline Ear Thickness (mm ± SEM) | 24h Ear Thickness (mm ± SEM) | Ear Swelling (mm ± SEM) | % Inhibition of Swelling |
| Vehicle (PBS) | 10 | 0.25 ± 0.01 | 0.65 ± 0.03 | 0.40 ± 0.03 | - |
| DL-Cys-HCl (500 mg/kg) | 10 | 0.24 ± 0.01 | 0.50 ± 0.02 | 0.26 ± 0.02 | 35% |
| DL-Cys-HCl (1000 mg/kg) | 10 | 0.25 ± 0.01 | 0.42 ± 0.02 | 0.17 ± 0.02 | 57.5% |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative examples.
Table 2: Effect of DL-Cysteine Hydrochloride on Cytokine Levels in Ear Tissue (Example Data)
| Treatment Group | IFN-γ (pg/mg tissue ± SEM) | TNF-α (pg/mg tissue ± SEM) | IL-10 (pg/mg tissue ± SEM) |
| Vehicle (PBS) | 150 ± 12 | 250 ± 20 | 50 ± 5 |
| DL-Cys-HCl (1000 mg/kg) | 250 ± 18** | 180 ± 15 | 85 ± 7 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative examples.
Concluding Remarks
The provided protocols and application notes offer a framework for investigating the role of DL-Cysteine hydrochloride in delayed-type hypersensitivity. Based on the known functions of cysteine in the immune system, it is hypothesized that DL-Cysteine hydrochloride could modulate the DTH response by enhancing T-cell function and regulating the local inflammatory environment. Researchers should perform dose-response studies and detailed immunological analyses to fully characterize its effects.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 3. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]
- 4. Myeloid-derived suppressor cells inhibit T-cell activation by depleting cystine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Dependence on Cysteine from Transsulfuration versus Transport During T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-DL-Cys.HCl in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Cys.HCl, the hydrochloride salt of the racemic mixture of D- and L-cysteine, is a versatile tool in neuroscience research. While much of the literature focuses on the distinct roles of the individual stereoisomers, L-cysteine and D-cysteine, the racemic mixture offers a broader approach to studying cysteine-related pathways. Its application is particularly relevant in studies where stereospecificity is not the primary focus, or as a more cost-effective alternative to the pure isomers. Cysteine is a semi-essential amino acid that plays a critical role in various physiological processes within the central nervous system (CNS), including neurotransmission, redox regulation, and cellular metabolism.
These application notes provide an overview of the key uses of this compound in neuroscience research, drawing upon the established functions of its constituent isomers. Detailed protocols for relevant experimental procedures are also provided to facilitate its use in the laboratory.
Application Notes
Modulation of the Cystine-Glutamate Antiporter System (System xc⁻)
The cystine-glutamate antiporter, System xc⁻, is a crucial membrane transporter that imports extracellular cystine in exchange for intracellular glutamate.[1][2] This process is vital for maintaining intracellular glutathione (GSH) levels, a primary antioxidant in the brain, and for regulating extracellular glutamate concentrations.
-
Investigating Oxidative Stress and Neuroprotection: By providing a source of cystine (the oxidized dimer of cysteine), this compound can be used to study the role of System xc⁻ in protecting neurons from oxidative stress.[2] Once inside the cell, cystine is reduced to cysteine, which is the rate-limiting precursor for GSH synthesis.[1] Researchers can use this compound to explore how enhancing the intracellular cysteine pool and subsequent GSH production can mitigate neuronal damage in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.
-
Studying Glutamate Excitotoxicity: The export of glutamate by System xc⁻ can contribute to excitotoxicity under certain conditions. This compound can be used to investigate the delicate balance between the neuroprotective effects of GSH synthesis and the potential neurotoxic effects of glutamate release.
Investigation of NMDA Receptor Function
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. Cysteine and its derivatives can modulate NMDA receptor activity through various mechanisms.
-
Redox Modulation: The NMDA receptor contains redox-sensitive cysteine residues that can be modified by oxidizing and reducing agents.[3] L-cysteine, with its thiol group, can act as a reducing agent, potentially potentiating NMDA receptor-mediated currents. This compound can be employed to study the impact of redox modulation on NMDA receptor function and its implications in physiological and pathological processes.
-
Direct Agonism/Co-agonism: While L-cysteine itself is considered an NMDA mimetic, its D-isomer, D-cysteine, has also been shown to interact with the NMDA receptor, although its precise role is still under investigation. Using the racemic mixture allows for the exploration of the combined effects of both isomers on NMDA receptor activation and signaling.
Induction of Neurotoxicity
At high concentrations, L-cysteine can be neurotoxic, producing excitotoxic brain damage. This toxic effect is thought to be mediated, in part, by its interaction with glutamate and potentiation of NMDA receptor activity.
-
Modeling Excitotoxicity: this compound can be used as a tool to induce excitotoxic neuronal death in in vitro and in vivo models. This allows researchers to study the cellular and molecular mechanisms underlying excitotoxicity and to screen for potential neuroprotective compounds.
Neurogenesis and Neural Stem Cell Differentiation
Recent studies have indicated a role for cysteine in regulating the proliferation and differentiation of neural stem cells (NSCs).
-
Studying Neural Development: L-cysteine has been shown to promote the proliferation and differentiation of NSCs. Conversely, D-cysteine has been found to reduce the proliferation of cultured mouse embryonic neural progenitor cells. This compound can be utilized to investigate the complex and potentially opposing effects of the two isomers on neurogenesis and to understand the overall impact of cysteine on neural development and repair.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies. Note that these values are primarily from studies using L-cysteine or D-cysteine, and optimal concentrations for this compound may need to be determined empirically.
| Parameter | Compound | Concentration/Dose | Experimental System | Observed Effect | Reference |
| Neurotoxicity | L-cysteine | 1 mg/g | Immature rat (in vivo) | Induced neurotoxicity | |
| Neurotoxicity | L-cysteine | > 1 mM | Primary cortical neurons | Induced cell death | |
| Neuroprotection | L-cysteine | 50 mg/kg | Albino mice (in vivo) | Ameliorated lead-induced neurotoxicity | |
| Neuroprotection | L-cysteine | 100 mg/kg and 200 mg/kg | Rats with traumatic brain injury (in vivo) | Increased MAP2 expression and antioxidant activity | |
| NPC Proliferation | D-cysteine | 1 mM | Cultured mouse embryonic neural progenitor cells | Reduced proliferation by ~50% | |
| NMDA Receptor Potentiation | L-cysteine | Varies | Primary cortical neurons | Enhanced glutamate toxicity |
Experimental Protocols
Protocol 1: In Vivo Neurotoxicity Assay
This protocol is adapted from a study investigating L-cysteine-induced neurotoxicity in immature rats.
Objective: To assess the neurotoxic effects of this compound in an in vivo model.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Immature Wistar rats (e.g., postnatal day 8-10)
-
Microsyringes for subcutaneous injection
-
Anesthetic (e.g., isoflurane)
-
Perfusion solutions (saline followed by 4% paraformaldehyde in phosphate buffer)
-
Histology equipment (microtome, slides, stains like cresyl violet)
-
Microscope
Procedure:
-
Animal Preparation: Acclimatize immature rats for at least 2-3 days before the experiment. House them with their dam under standard laboratory conditions.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., to achieve a dose of 1 mg/g body weight). Prepare a vehicle control of sterile saline.
-
Injection: Weigh each pup and administer the this compound solution or vehicle control via subcutaneous injection. A dose of 0.5 mg/g can be used to assess synergistic effects with glutamate.
-
Observation: Monitor the animals for any behavioral changes or signs of distress for a predetermined period (e.g., 24 hours).
-
Tissue Processing: After the observation period, deeply anesthetize the rats.
-
Perfusion: Perform transcardial perfusion first with cold saline to wash out the blood, followed by 4% paraformaldehyde to fix the brain tissue.
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.
-
Histological Analysis:
-
Cryoprotect the brain in a sucrose solution gradient.
-
Section the brain using a cryostat or vibratome.
-
Mount the sections on slides and stain with cresyl violet to visualize neuronal morphology.
-
-
Data Analysis: Examine the brain sections under a microscope to assess neuronal damage, such as pyknotic nuclei, vacuolization, and cell loss in specific brain regions (e.g., arcuate nucleus of the hypothalamus). Quantify the extent of damage by cell counting or scoring.
Protocol 2: Whole-Cell Patch-Clamp Recording for NMDA Receptor Modulation
This protocol provides a general framework for studying the effects of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
Objective: To determine if this compound modulates the amplitude or kinetics of NMDA receptor currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices
-
This compound
-
External recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
-
NMDA and glycine (co-agonist)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Cell/Slice Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from a region of interest.
-
Recording Setup: Place the coverslip or slice in the recording chamber on the microscope stage and continuously perfuse with external recording solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette under visual guidance.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Establish a baseline recording in the external solution.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an NMDA receptor-mediated current.
-
Wash out the agonists.
-
Perfuse the cell with the external solution containing the desired concentration of this compound for a few minutes.
-
Co-apply NMDA and glycine in the presence of this compound and record the current.
-
Wash out all compounds to allow for recovery.
-
-
Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the NMDA receptor currents in the absence and presence of this compound. Compare the results to determine the modulatory effect of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Cystine-Glutamate Antiporter (System xc⁻) pathway.
References
- 1. The Cystine/Glutamate Antiporter System xc− in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]
- 3. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of H-DL-Cys.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl). The included protocols are designed to be readily implemented in a laboratory setting.
Introduction
This compound is a racemic mixture of the hydrochloride salt of the amino acid cysteine. Accurate quantification of this compound is crucial in various fields, including pharmaceutical development, quality control, and research. Due to its lack of a strong UV chromophore and the susceptibility of its thiol group to oxidation, direct analysis can be challenging. This document outlines several robust methods for its quantification, including High-Performance Liquid Chromatography (HPLC) with derivatization, Ion-Exchange Chromatography (IEC) with post-column derivatization, and Spectrophotometry.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common and reliable methods are summarized below.
Quantitative Data Summary
The following tables summarize the key quantitative performance parameters for the described analytical methods, allowing for easy comparison.
Table 1: HPLC-UPLC Method with Pre-column Derivatization (FMOC-Cl)
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 0.5 mg/mL | [1][2] |
| Accuracy | 99.9% - 100.4% (mean recovery) | [1] |
| Precision (%RSD) | ≤ 0.8% | [1] |
| Limit of Quantification (LOQ) | ~50 pM in a 50 µL injection | [2] |
| Wavelength | 265 nm |
Table 2: Ion-Exchange Chromatography (IEC) with Post-column Derivatization (Ninhydrin)
| Parameter | Value | Reference |
| Repeatability (RSDr) | 1.7% - 4.6% | |
| Reproducibility (RSDR) | 8.8% - 19% | |
| Detection | Photometric at 570 nm | |
| Note | Method determines total cyst(e)ine (cysteine + cystine) after oxidation to cysteic acid. |
Table 3: Spectrophotometric Methods
| Method | Linearity Range | Limit of Detection (LOD) | Wavelength | Reference |
| Ferric Chloride-Potassium Ferricyanide | 0.1 - 40 µg/mL | 0.04 µg/mL | 735 nm | |
| Acid Fuchsin | 0.50 - 6.00 mg/L | 0.113 mg/L | 540 nm | |
| Aniline Blue | 0.20 - 2.40 mg/L | 0.122 mg/L | 584 nm | |
| First Derivative UV | 100 - 500 µg/mL | - | 232 nm (maxima), 204 nm (minima) |
Table 4: Electrochemical Methods
| Method | Linearity Range | Limit of Detection (LOD) | Reference |
| Graphene Oxide/Carbon Nanotube/MnO2/Gold Nanoparticle Modified Electrode | 1.0 x 10⁻⁸ - 7.0 x 10⁻⁶ mol/L | 3.4 x 10⁻⁹ mol/L | |
| Platinum-Fe3O4/reduced Graphene Oxide Modified Electrode | 0.10 - 1.0 mM | 10 µM |
Experimental Protocols
HPLC-UPLC Method with Pre-column Derivatization using FMOC-Cl
This method is highly specific and sensitive for the quantification of cysteine and other amino acids.
a. Materials and Reagents:
-
This compound standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric acid solution
-
n-Hexane
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
b. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector
-
C18 column (e.g., Waters Cortecs C18+, 2.1 x 100 mm, 1.6 µm)
c. Sample Preparation (Derivatization):
-
Transfer 50 µL of the sample or standard solution into a test tube.
-
Add 450 µL of boric acid solution and vortex briefly.
-
Add 500 µL of FMOC-Cl solution and vortex for 10 seconds.
-
Immediately add 4 mL of n-hexane and vortex for 10 seconds to extract excess FMOC-Cl.
-
Allow the layers to separate (approximately 10 minutes).
-
Carefully remove and discard the upper n-hexane layer.
-
Transfer the lower aqueous layer containing the derivatized analyte to a UPLC vial.
d. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Gradient Program:
-
0-3 min: 80% B
-
3-5 min: 80-88% B
-
5-8 min: 88% B
-
8-10 min: 88-98% B
-
10-12 min: 98% B
-
12-12.1 min: 98-80% B
-
12.1-15 min: 80% B
-
Ion-Exchange Chromatography (IEC) with Post-column Derivatization
This is a classic and robust method for amino acid analysis, often used in regulated environments.
a. Materials and Reagents:
-
This compound standard
-
Performic acid/phenol mixture
-
Sodium disulfite
-
Hydrochloric acid (6 mol/L)
-
Sodium citrate buffer (pH 2.2)
-
Ninhydrin reagent
b. Instrumentation:
-
Amino acid analyzer or HPLC system with an ion-exchange column
-
Post-column derivatization system (heating coil and reagent pump)
-
Photometric detector
c. Sample Preparation (Oxidation and Hydrolysis):
-
For total cysteine determination (including cystine), the sample must first be oxidized.
-
Treat the sample with a performic acid/phenol mixture at 0°C to oxidize cysteine to cysteic acid.
-
Decompose the excess oxidation reagent with sodium disulfite.
-
Hydrolyze the sample with 6 mol/L hydrochloric acid for 23 hours.
-
Adjust the pH of the hydrolysate to 2.2.
d. Chromatographic and Derivatization Conditions:
-
Inject the prepared sample onto the ion-exchange column.
-
Elute the amino acids using a suitable buffer gradient (typically sodium or lithium citrate buffers with increasing pH and/or ionic strength).
-
The column effluent is mixed with the ninhydrin reagent.
-
The mixture passes through a heating coil (e.g., in a boiling water bath) to facilitate the color-forming reaction.
-
The absorbance of the resulting colored complex is measured at 570 nm.
Spectrophotometric Method using Ferric Chloride-Potassium Ferricyanide
A simple and cost-effective colorimetric method.
a. Principle: In an acidic medium, the thiol group (-SH) of cysteine hydrochloride reduces Fe³⁺ to Fe²⁺. The Fe²⁺ then reacts with potassium ferricyanide to form a soluble Prussian blue complex, which has a maximum absorbance at approximately 727-735 nm. The absorbance is proportional to the concentration of cysteine hydrochloride.
b. Materials and Reagents:
-
This compound standard
-
Ferric chloride (FeCl₃) solution
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution
-
Acidic buffer
c. Protocol:
-
Prepare a series of standard solutions of this compound.
-
To a fixed volume of each standard or sample solution, add the ferric chloride solution followed by the potassium ferricyanide solution in an acidic buffer.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of the resulting Prussian blue solution at the wavelength of maximum absorbance (around 735 nm) against a reagent blank.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
Conclusion
The analytical methods presented provide robust and reliable means for the quantification of this compound. The choice of the most appropriate method will depend on specific laboratory needs, including sample throughput, required sensitivity, and the complexity of the sample matrix. The HPLC-UPLC method with pre-column derivatization offers high sensitivity and specificity. The IEC method is a well-established and highly reproducible technique, particularly for complex biological samples. Spectrophotometric methods offer a simpler and more cost-effective alternative, suitable for routine analysis where high sensitivity is not the primary requirement.
References
The Role of H-DL-Cys.HCl in Crafting Microbiological Culture Media: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise composition of microbiological culture media is paramount for achieving robust and reproducible results. H-DL-Cys.HCl, the hydrochloride salt of the racemic mixture of cysteine, serves as a critical supplement in various media formulations, primarily due to its role as a reducing agent and a nutrient source. This document provides detailed application notes and protocols for its use, supported by quantitative data and visual diagrams of relevant metabolic pathways.
Application Notes: The Multifaceted Role of this compound
This compound, a readily soluble and stable form of the amino acid cysteine, is incorporated into microbiological culture media for several key purposes:
-
Creating Anaerobic Conditions: For the cultivation of obligate anaerobes, maintaining a low redox potential is essential. This compound acts as a reducing agent, scavenging dissolved oxygen and creating an environment suitable for the growth of anaerobic bacteria such as Clostridium and Bifidobacterium.[1][2][3][4][5] The sulfhydryl group (-SH) of cysteine readily oxidizes, thereby lowering the redox potential of the medium.
-
Nutritional Supplementation: As a sulfur-containing amino acid, cysteine is a vital component for protein synthesis and various metabolic processes in microorganisms. Supplementing media with this compound ensures the availability of this essential nutrient, which can be particularly beneficial for fastidious organisms or in defined media where amino acid concentrations are limiting.
-
Detoxification and Protection: The sulfhydryl group of cysteine can react with and detoxify reactive oxygen species (ROS), protecting microbial cells from oxidative stress. This is particularly important in microaerophilic or anaerobic cultures where transient exposure to oxygen can be detrimental.
Quantitative Impact of this compound on Microbial Growth
The concentration of this compound can significantly influence the growth of various microorganisms. The optimal concentration is species-specific and should be determined empirically. Below are examples of the quantitative effects of L-cysteine hydrochloride on bacterial growth.
| Microorganism | Medium | This compound Concentration (g/L) | Incubation Time (h) | Observed Effect (OD600) |
| Bifidobacterium bifidum BB01 | MRS Broth | 0.0 (Control) | 18 | 1.121 |
| 0.4 | 18 | ~1.25 | ||
| 0.6 | 18 | ~1.32 (Optimal) | ||
| 0.8 | 18 | ~1.15 | ||
| 1.0 | 18 | ~1.05 | ||
| 1.2 | 18 | ~0.95 | ||
| Bifidobacterium bifidum BB03 | MRS Broth | 0.0 (Control) | 18 | 1.213 |
| 0.4 | 18 | ~1.30 (Optimal) | ||
| 0.6 | 18 | ~1.25 | ||
| 0.8 | 18 | ~1.18 | ||
| 1.0 | 18 | ~1.10 | ||
| 1.2 | 18 | ~1.05 |
Table 1: Effect of varying concentrations of L-Cysteine Hydrochloride on the growth of Bifidobacterium bifidum strains, as measured by optical density at 600 nm.
Experimental Protocols
Here are detailed protocols for the preparation of microbiological culture media supplemented with this compound.
Protocol 1: Preparation of Anaerobic Broth Medium (General Purpose)
This protocol describes the preparation of a general-purpose broth for the cultivation of anaerobic bacteria, incorporating this compound as a reducing agent.
Materials:
-
Basal broth medium powder (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
This compound
-
Resazurin (optional, as a redox indicator)
-
Distilled or deionized water
-
Anaerobic chamber or gas-flushing equipment (e.g., with N2, CO2, H2 gas mixture)
-
Autoclave
-
Sterile culture tubes or flasks with appropriate closures (e.g., butyl rubber stoppers and aluminum seals)
Procedure:
-
Dissolve Medium Components: Weigh the appropriate amount of the basal broth powder and dissolve it in the desired volume of distilled water.
-
Add this compound: Add this compound to the medium to a final concentration of 0.5 g/L. Mix until fully dissolved.
-
Add Redox Indicator (Optional): If using resazurin, add it to a final concentration of 0.001 g/L. The medium will initially be pink in the presence of oxygen.
-
Boil and Degas: Heat the medium to boiling and gently boil for 1-2 minutes to drive off dissolved oxygen.
-
Dispense and Seal: While still hot, dispense the medium into culture tubes or flasks, leaving minimal headspace. Immediately seal the vessels with appropriate anaerobic closures.
-
Sterilization: Autoclave the sealed media at 121°C for 15 minutes.
-
Verification of Anaerobiosis: After autoclaving and cooling, the medium should be colorless if resazurin was added, indicating anaerobic conditions. If the medium remains pink, it has been exposed to oxygen and should be discarded or re-boiled.
-
Storage: Store the prepared anaerobic medium at room temperature in the dark.
Protocol 2: Preparation of Reinforced Clostridial Medium (RCM)
RCM is a highly nutritious medium used for the cultivation and enumeration of Clostridium and other anaerobic bacteria.
Materials:
-
RCM powder
-
Distilled or deionized water
-
Autoclave
-
Sterile culture tubes or flasks
Procedure:
-
Suspend RCM Powder: Suspend 38 g of RCM powder in 1 liter of distilled water. The composition of RCM typically includes peptone, beef extract, yeast extract, dextrose, starch, sodium chloride, sodium acetate, and L-cysteine hydrochloride (0.5 g/L).
-
Dissolve: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the powder.
-
Dispense: Dispense the medium into final containers (e.g., tubes or bottles).
-
Sterilize: Autoclave at 121°C for 15 minutes.
-
Cooling and Storage: Allow the medium to cool to room temperature. The final pH should be approximately 6.8 ± 0.2 at 25°C. Store in a cool, dark place.
-
Pre-use Treatment: If the medium has been stored for some time, it is advisable to boil or steam it for a few minutes and then cool it without agitation before use to remove any absorbed oxygen.
Cysteine Metabolism and its Regulation
The intracellular concentration of cysteine is tightly regulated in bacteria to meet metabolic demands while avoiding toxicity. Cysteine biosynthesis primarily starts from the amino acid serine. The following diagram illustrates the key steps in the L-cysteine metabolic pathway in bacteria like E. coli.
Caption: L-Cysteine metabolic pathway in bacteria.
Experimental Workflow for Assessing the Impact of this compound
The following workflow outlines a typical experiment to determine the optimal concentration of this compound for the growth of a specific microorganism.
Caption: Workflow for optimizing this compound concentration.
References
Troubleshooting & Optimization
how to prevent oxidation of H-DL-Cys.HCl solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of H-DL-Cys.HCl (DL-Cysteine hydrochloride) solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy and a white precipitate has formed. What is happening?
A1: The cloudiness and white precipitate are most likely due to the oxidation of cysteine to cystine. Cysteine is readily oxidized, especially in neutral to alkaline solutions exposed to oxygen, forming a disulfide bond between two cysteine molecules to create cystine.[1] Cystine has significantly lower solubility in water compared to cysteine hydrochloride, causing it to precipitate out of the solution.[1]
Q2: What are the primary factors that accelerate the oxidation of this compound solutions?
A2: Several factors can accelerate the oxidation process:
-
Presence of Oxygen: Dissolved oxygen in the solvent is a key reactant in the oxidation of the thiol group of cysteine.[1]
-
pH of the Solution: The rate of oxidation is significantly faster at neutral or alkaline pH. The deprotonated thiol (thiolate anion, RS⁻) is more susceptible to oxidation, and its concentration increases with higher pH.[2]
-
Exposure to Light: Light, particularly UV radiation, can promote the decomposition and oxidation of cysteine solutions.[1]
-
Presence of Metal Ions: Trace metal ions, such as copper and iron, can act as catalysts for the oxidation reaction.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent the oxidation of my this compound solution?
A3: To prevent oxidation, a multi-pronged approach is recommended:
-
Control the pH: Maintain the solution at an acidic pH, ideally between 3.0 and 6.5, to keep the cysteine in its more stable protonated form.
-
Remove Oxygen: Use deoxygenated solvents for solution preparation. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent prior to use.
-
Use an Inert Atmosphere: After preparation, store the solution under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Add Stabilizers/Antioxidants: Incorporate stabilizing agents such as polyvalent alcohols (e.g., glycerin) or more stable antioxidants like magnesium ascorbyl phosphate.
-
Store Properly: Keep the solution in a cool, dark place in a tightly sealed container made of an appropriate material like glass or plastic. Avoid containers made of iron or copper.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution becomes cloudy or forms a precipitate shortly after preparation. | Rapid oxidation due to the presence of oxygen and/or a non-optimal pH. | Prepare the solution with deoxygenated water. Adjust the pH to be within the acidic range (3.0-6.5). Prepare fresh solutions for immediate use if possible. |
| Solution color changes to yellow or brown over time. | Degradation of the cysteine or other components in the solution, possibly accelerated by light. | Store the solution in an amber or opaque container to protect it from light. Ensure the purity of the this compound and solvent. |
| Inconsistent experimental results using the cysteine solution. | The concentration of active (reduced) cysteine is decreasing over time due to oxidation. | Prepare fresh solutions before each experiment. If storing, use stabilizing agents and an inert atmosphere. Quantify the free thiol content before use for critical applications. |
| Precipitate forms even when stored at low temperatures. | The solution may be saturated, or oxidation is still occurring, albeit at a slower rate. Cystine is less soluble at lower temperatures. | Ensure the concentration is within the solubility limit at the storage temperature. Confirm that all preventative measures (pH, deoxygenation, inert atmosphere) have been strictly followed. |
Quantitative Data on Stabilized Cysteine Solutions
The following table summarizes the stability of a cysteine solution prepared with stabilizing agents under specific conditions.
| Formulation | Storage Temperature | Duration | Remaining Cysteine Content | Observations | Reference |
| 1.0g Cysteine, Polyhydric Alcohol, Magnesium Ascorbyl Phosphate, pH 5.1, under Nitrogen | 0°C | 4 weeks | 96.7% | No precipitation | |
| 1.0g Cysteine, Polyhydric Alcohol, Magnesium Ascorbyl Phosphate, pH 5.1, under Nitrogen | 40°C | 4 weeks | 83.7% | Slight white precipitate |
Experimental Protocol: Preparation of a Stabilized this compound Solution
This protocol outlines a method for preparing an this compound solution with enhanced stability against oxidation.
Materials:
-
This compound powder
-
High-purity, deionized water
-
Glycerin (optional, as a polyvalent alcohol stabilizer)
-
Magnesium ascorbyl phosphate (optional, as an antioxidant)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Nitrogen or Argon gas source
-
Sterile, sealed storage vials (amber glass recommended)
Procedure:
-
Deoxygenation of Solvent: Take the required volume of high-purity water in a flask. Bubble nitrogen or argon gas through the water for at least 30 minutes to remove dissolved oxygen.
-
Addition of Stabilizers (Optional): If using stabilizers, add glycerin to a final concentration of 20-60% and/or magnesium ascorbyl phosphate to a final concentration of 0.01-2.0%. Mix until dissolved.
-
Dissolving this compound: Weigh the desired amount of this compound powder and dissolve it in the deoxygenated solvent. Gentle agitation can be used to aid dissolution.
-
pH Adjustment: Measure the pH of the solution. Adjust the pH to a range of 3.0-6.5 using a dilute HCl or NaOH solution. This acidic pH is crucial for stability.
-
Inert Gas Purge: Once the this compound is fully dissolved and the pH is adjusted, purge the headspace of the container with nitrogen or argon gas.
-
Storage: Aliquot the solution into amber vials, purge the headspace of each vial with inert gas, and seal tightly. Store the vials in a cool, dark place (e.g., at 4°C).
Visualizations
Caption: Chemical pathway of Cysteine oxidation to the insoluble Cystine.
Caption: Workflow for preparing a stabilized this compound solution.
References
Technical Support Center: Troubleshooting H-DL-Cys.HCl Precipitation in Media
Welcome to the technical support center for H-DL-Cys.HCl. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture media?
This compound, or DL-Cysteine hydrochloride, is the hydrochloride salt of the amino acid cysteine. It is a more soluble form of cysteine and is added to cell culture media as a source of the essential amino acid L-cysteine. Cysteine is crucial for protein synthesis, detoxification, and the maintenance of a reducing environment in the culture.
Q2: What causes this compound to precipitate in my media?
The most common cause of this compound precipitation is its oxidation to DL-cystine. Cysteine contains a reactive thiol (-SH) group that can be easily oxidized to form a disulfide bond with another cysteine molecule, resulting in the formation of cystine. Cystine has significantly lower solubility in neutral pH media compared to its cysteine hydrochloride precursor, leading to the formation of a precipitate.[1]
Q3: What does the precipitate look like?
The precipitate can appear as fine, white or crystalline particles, or as a cloudy or hazy appearance in the media. In some cases, it may also form larger, visible crystals over time.
Q4: Can I still use the media if a precipitate has formed?
It is generally not recommended to use media with a precipitate. The formation of a precipitate indicates a change in the chemical composition of the media, which can negatively impact cell growth, viability, and experimental results. The concentration of available cysteine will be reduced, and the precipitate itself could have direct adverse effects on the cells.
Q5: How can I prevent this compound from precipitating?
Preventing precipitation primarily involves minimizing the oxidation of cysteine to cystine. This can be achieved by:
-
Preparing fresh solutions: Use freshly prepared this compound solutions whenever possible.
-
Controlling pH: Maintain a slightly acidic pH for stock solutions.
-
Using deoxygenated water: Prepare solutions using water that has been deoxygenated by boiling or sparging with nitrogen gas.
-
Minimizing exposure to air: Prepare solutions in an anaerobic chamber and store them in tightly sealed containers.
-
Avoiding certain metal ions: High concentrations of metal ions like copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation of cysteine.
Troubleshooting Guide
Issue 1: Precipitate formation immediately after adding this compound to the media.
This issue is often due to a rapid chemical reaction upon addition to the media.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High pH of the media | Cysteine is more prone to oxidation at neutral or alkaline pH. Prepare a concentrated, slightly acidic stock solution of this compound and add it to the media in a dropwise manner while stirring gently. This allows for gradual pH equilibration. |
| Presence of oxidizing agents in the media | Some media components can act as oxidizing agents. Prepare the this compound stock solution in deoxygenated water to minimize initial oxidation. |
| High concentration of this compound | The intended final concentration may exceed the solubility limit of cystine that is rapidly formed. Try adding a lower concentration of this compound or consider using a more soluble alternative. |
Issue 2: Precipitate formation over time (hours to days) after media preparation.
This is a common issue and is typically due to the slow oxidation of cysteine to cystine.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Exposure to atmospheric oxygen | Oxygen dissolved in the media will slowly oxidize the cysteine. Store the prepared media in a dark, cool place (2-8°C) in a tightly sealed container to minimize oxygen exposure. For long-term storage, consider aliquoting the media into smaller, single-use volumes. |
| Catalysis by metal ions | Trace metal ions, such as copper and iron, present in the basal media or supplements can catalyze the oxidation of cysteine. If possible, use media with lower concentrations of these metal ions or chelate them by adding a suitable chelating agent (ensure compatibility with your cell line). |
| Photocatalysis | Exposure to light, especially UV light, can accelerate oxidation. Protect the media from light by using amber bottles or by wrapping the container in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution.
Materials:
-
This compound powder
-
Nuclease-free, deoxygenated water (prepare by boiling for 30 minutes and cooling under a stream of nitrogen gas)
-
Sterile, conical tubes
-
0.22 µm sterile filter
Procedure:
-
In an anaerobic chamber or a laminar flow hood with minimal air exposure, weigh out the required amount of this compound powder to prepare a 100 mM solution (Molecular Weight of this compound is approximately 157.62 g/mol ).
-
Add the powder to a sterile conical tube.
-
Add the deoxygenated water to the desired final volume.
-
Mix by vortexing or inverting the tube until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.
Protocol 2: Troubleshooting Precipitation by pH Adjustment
This experiment helps determine the optimal pH for your this compound-supplemented media.
Materials:
-
Your basal cell culture media
-
Prepared 100 mM this compound stock solution
-
Sterile 1 M HCl and 1 M NaOH solutions
-
Sterile tubes
-
pH meter
Procedure:
-
Dispense equal volumes of your basal media into several sterile tubes.
-
Adjust the pH of each tube to a different value (e.g., 6.5, 7.0, 7.2, 7.4, 7.6) using sterile 1 M HCl or 1 M NaOH.
-
Add the same concentration of this compound stock solution to each tube.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the tubes for precipitate formation at regular intervals (e.g., 1, 6, 12, 24, and 48 hours).
-
Record the pH at which precipitation is first observed. This will help you identify the pH range to avoid.
Data Presentation
Table 1: Solubility of Cysteine and its Derivatives
| Compound | Molecular Weight ( g/mol ) | Solubility in Water | Notes |
| DL-Cysteine | 121.16 | Moderately soluble | Prone to oxidation to cystine. |
| DL-Cystine | 240.3 | Very low at neutral pH | The primary component of the precipitate. |
| This compound | 157.62 | Highly soluble | The hydrochloride salt improves solubility. |
| N-acetyl-L-cysteine (NAC) | 163.19 | Soluble | A more stable derivative of cysteine. |
Signaling Pathways and Workflows
The primary pathway leading to this compound precipitation is the oxidative conversion of cysteine to the less soluble cystine. This process is influenced by several factors as illustrated in the diagram below.
Caption: Factors promoting the precipitation of this compound.
A logical workflow for troubleshooting precipitation issues is crucial for efficient problem-solving.
Caption: A workflow for troubleshooting this compound precipitation.
Alternative Compounds
If precipitation issues persist, consider using more soluble and stable derivatives of cysteine.
Table 2: Cysteine Alternatives with Improved Solubility
| Alternative | Key Features | Supplier Examples |
| N-acetyl-L-cysteine (NAC) | More stable to oxidation than cysteine. Readily taken up by cells and converted to L-cysteine intracellularly. | Sigma-Aldrich, Thermo Fisher Scientific |
| N,N’-di-L-alanyl-L-cystine | A highly soluble peptide of cystine. | Evonik (cQrex® AC) |
| N,N’-di-L-lysyl-L-cystine dihydrochloride | A highly soluble peptide of cystine. | Evonik (cQrex® KC) |
For further assistance, please consult the technical support team of your media and supplement suppliers.
References
Technical Support Center: H-DL-Cys.HCl Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interferences caused by H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is a hydrochloride salt of a racemic mixture of D- and L-cysteine, a thiol-containing amino acid. The free thiol (-SH) group in cysteine is a potent reducing agent and a nucleophile. This reactivity is the primary cause of interference in many biochemical assays. It can interact with assay reagents, alter the redox state of molecules, and participate in unintended side reactions, leading to inaccurate results.
Q2: Which types of biochemical assays are most susceptible to interference from this compound?
A2: Assays that are particularly sensitive to interference from thiol-containing compounds like this compound include:
-
Protein Quantification Assays: Specifically, the Bicinchoninic Acid (BCA) assay is highly susceptible.
-
Enzymatic Assays: Assays involving redox reactions, such as those using peroxidase and a chromogenic substrate, can be significantly affected.
-
Immunoassays (e.g., ELISA): Assays that rely on enzyme-conjugated antibodies where the enzyme's activity is redox-sensitive can show interference.
Q3: What are the common mechanisms of interference by this compound?
A3: The primary mechanisms of interference include:
-
Reduction of Assay Reagents: The thiol group can reduce key components of the assay, such as metal ions (e.g., Cu²⁺ in the BCA assay) or hydrogen peroxide in peroxidase-based assays.[1]
-
Direct Reaction with Substrates or Products: this compound can react with electrophilic substrates or products, leading to their depletion or modification.
-
Enzyme Inhibition or Activation: The thiol group can interact with enzyme active sites or allosteric sites, altering their catalytic activity.
-
Disulfide Bond Formation: It can react with cysteine residues in proteins to form mixed disulfides, potentially altering protein conformation and function.[2]
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurement with BCA Assay
Symptom: You observe an unexpectedly high or variable protein concentration when using the BCA assay for samples containing this compound.
Cause: The thiol group of cysteine reduces Cu²⁺ to Cu¹⁺, the first step in the BCA assay, leading to a false positive signal that is not proportional to the actual protein concentration.[1]
Troubleshooting Workflow:
Quantitative Data on Interference:
The following table provides illustrative data on the extent of interference in the BCA assay at different concentrations of this compound, based on typical experimental observations.
| This compound Concentration (mM) | Apparent Protein Concentration Increase (%) |
| 0.1 | 5 - 15% |
| 0.5 | 25 - 50% |
| 1.0 | 80 - 150% |
| 5.0 | > 300% |
Mitigation Protocols:
-
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
-
To 100 µL of your protein sample containing this compound, add 100 µL of 20% TCA.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant which contains the interfering this compound.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone. Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Repeat the acetone wash step.
-
Air-dry the pellet for 10-15 minutes to remove residual acetone.
-
Resuspend the protein pellet in a buffer compatible with the BCA assay (e.g., PBS).
-
Proceed with the BCA assay according to the manufacturer's protocol.
-
-
Protocol 2: Dialysis
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for your protein of interest (e.g., 10 kDa).
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load your protein sample into the dialysis tubing or cassette.
-
Dialyze against a large volume (at least 200-fold the sample volume) of a suitable buffer (e.g., PBS) at 4°C.
-
Stir the dialysis buffer gently.
-
Change the dialysis buffer at least three times over a period of 24 hours to ensure complete removal of this compound.
-
Recover the dialyzed sample and proceed with the BCA assay.
-
Issue 2: Reduced or Variable Signal in Peroxidase-Based Enzymatic Assays
Symptom: You observe a lower than expected or inconsistent signal in an enzymatic assay that uses horseradish peroxidase (HRP) and a chromogenic substrate (e.g., TMB, OPD).
Cause: The thiol group of this compound can act as a reducing agent, competing with the chromogenic substrate for the oxidized intermediate of the peroxidase, or directly reducing the oxidized product, leading to a decrease in the colored signal.[3][4]
Troubleshooting Signaling Pathway:
Quantitative Data on Interference:
The following table provides illustrative data on the percentage of inhibition of peroxidase activity at different concentrations of this compound.
| This compound Concentration (mM) | Peroxidase Activity Inhibition (%) |
| 0.05 | 10 - 25% |
| 0.1 | 30 - 60% |
| 0.5 | 70 - 95% |
| 1.0 | > 95% |
Mitigation Protocols:
-
Protocol 3: Sample Dilution If the concentration of your analyte is high, you may be able to dilute the sample to a point where the concentration of this compound is too low to cause significant interference, while the analyte concentration remains within the detection range of the assay.
-
Perform a serial dilution of your sample (e.g., 1:10, 1:100, 1:1000).
-
Run the diluted samples in your assay.
-
Determine the dilution factor at which the interference becomes negligible.
-
-
Protocol 4: Use of a Thiol Scavenger (N-ethylmaleimide - NEM) Caution: NEM is a potent alkylating agent and should be handled with appropriate safety precautions. This method is only suitable if the analyte of interest does not contain essential free thiol groups.
-
Prepare a stock solution of NEM in a suitable solvent (e.g., DMSO or ethanol).
-
Add NEM to your sample to a final concentration that is in molar excess to the this compound concentration (e.g., 5-10 fold excess).
-
Incubate the sample at room temperature for 30-60 minutes to allow for the reaction between NEM and the thiol group of cysteine.
-
Proceed with your enzymatic assay. It is recommended to run a control sample with NEM alone to ensure it does not interfere with the assay.
-
Issue 3: Inconsistent or False Results in ELISA
Symptom: You are observing high background, low signal, or high variability in your ELISA results when analyzing samples containing this compound.
Cause: If the ELISA uses an HRP-conjugated antibody, the interference mechanism is similar to that described for peroxidase assays. Additionally, this compound could potentially interfere with antibody-antigen binding by reducing disulfide bonds within the antibodies or the antigen, altering their conformation.
Troubleshooting Logic:
Mitigation Protocols:
For ELISA, the most reliable method to remove this compound interference is to remove the compound from the sample prior to the assay.
-
Recommended Protocol: Dialysis (See Protocol 2) Dialysis is the preferred method as it effectively removes small molecules like this compound without introducing other potentially interfering chemicals.
Disclaimer: The quantitative data provided in the tables is illustrative and intended for troubleshooting guidance. The actual extent of interference can vary depending on the specific assay conditions, reagents, and sample matrix. It is highly recommended to perform your own validation experiments to determine the precise effect of this compound in your specific assay.
References
safe handling and disposal of DL-Cysteine hydrochloride
Technical Support Center: DL-Cysteine Hydrochloride
This guide provides comprehensive information on the for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is DL-Cysteine hydrochloride and what are its primary hazards?
DL-Cysteine hydrochloride is a salt of the amino acid cysteine. It is a white to off-white crystalline powder.[1] The primary hazards associated with DL-Cysteine hydrochloride are:
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
2. What are the proper storage conditions for DL-Cysteine hydrochloride?
Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protect it from light, moisture, and air. The recommended storage temperature is between 15–25 °C. It is stable at low temperatures (below 0°C) for long-term storage.
3. What personal protective equipment (PPE) is required when handling DL-Cysteine hydrochloride?
To ensure safety, the following PPE is recommended:
-
Eye/Face Protection: Wear safety goggles with side protection.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber.
-
Skin and Body Protection: Wear a lab coat, overalls, and safety shoes/boots to avoid skin contact.
-
Respiratory Protection: In case of dust formation, use a particulate respirator.
4. What should I do in case of accidental exposure?
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.
-
After Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
After Ingestion: Rinse mouth. Call a doctor if you feel unwell.
5. How should I handle a spill of DL-Cysteine hydrochloride?
For spills, immediately:
-
Ensure the area is well-ventilated and wear appropriate PPE.
-
Avoid generating dust.
-
For dry spills, use dry clean-up procedures. Sweep or vacuum the material and place it in a sealed container for disposal. Use non-sparking tools.
-
For wet spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled container for disposal.
-
Wash the spill area with large amounts of water and prevent runoff into drains.
Troubleshooting Guides
Issue: The DL-Cysteine hydrochloride powder appears discolored or clumpy.
-
Possible Cause: This may indicate moisture absorption or degradation. DL-Cysteine hydrochloride is sensitive to moisture and air.
-
Solution: Do not use the product if its appearance has changed significantly. Store the chemical in a dry place and ensure the container is always tightly sealed after use.
Issue: I am observing unexpected results in my experiment after using DL-Cysteine hydrochloride.
-
Possible Cause 1: Purity and Stability. The compound can oxidize over time, especially in solution at neutral or basic pH, forming cystine.
-
Solution 1: Use freshly prepared solutions. Stock solutions are more stable at an acidic pH.
-
Possible Cause 2: Incompatibilities. DL-Cysteine hydrochloride is incompatible with strong oxidizing agents and some metals.
-
Solution 2: Review your experimental protocol to ensure no incompatible substances are being used.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₃H₇NO₂S·HCl·H₂O (monohydrate) |
| Solubility | Soluble in water (50 mg/ml), yielding a clear, colorless solution. Also soluble in ammonia and acetic acid. |
| Storage Temperature | 15–25 °C |
| Stability | Stable under recommended storage conditions, but sensitive to light, moisture, and air. |
Table 2: Toxicological Data
| Metric | Value | Species |
| LD50 (Oral) | >2,000 mg/kg bw | Rat |
Experimental Protocols
Protocol 1: Standard Handling Procedure
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Work in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment: Don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Weighing and Transfer: Minimize dust generation during weighing and transfer. Use a spatula to handle the solid material.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing. The product is soluble in water.
-
Post-Handling: After handling, wash hands thoroughly. Clean all equipment and the work area.
Protocol 2: Waste Disposal Procedure
-
Waste Characterization: DL-Cysteine hydrochloride waste should be treated as hazardous chemical waste.
-
Containerization: Collect waste material in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with household garbage.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.
Visualizations
References
Technical Support Center: H-DL-Cys.HCl Degradation and Experimental Impact
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of H-DL-Cys.HCl (DL-Cysteine hydrochloride) and the effects of its degradation products on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in solution?
A1: The primary degradation product of this compound in solution is cystine . This occurs through the oxidation of two cysteine molecules, which form a disulfide bond. This process is accelerated by exposure to air (oxygen), neutral or alkaline pH, and the presence of metal ions. The hydrochloride salt of cysteine is generally more stable than the free amino acid.
Q2: My this compound solution has a precipitate. What is it and why did it form?
A2: The precipitate is most likely cystine . Cystine has significantly lower solubility in water compared to cysteine hydrochloride. Precipitation occurs as cysteine oxidizes to cystine over time, especially in solutions stored at room temperature or refrigerated for extended periods. To confirm, you can try adding a small amount of a reducing agent like Dithiothreitol (DTT); if the precipitate dissolves, it is likely cystine.[1]
Q3: Can this compound degrade into products other than cystine?
A3: Yes, under specific conditions, this compound can degrade into other products:
-
Thermal Degradation: Heating cysteine can lead to the evolution of gases such as carbon dioxide (CO2), ammonia (NH3), water (H2O), and hydrogen sulfide (H2S).[2][3]
-
Photodegradation: Exposure to UV light can lead to the formation of S-methylcysteine sulfoxide and other products.[4]
-
Reaction with Aldehydes and Ketones: In the presence of aldehydes or ketones, cysteine can form thiazolidine derivatives.[5]
-
Maillard Reaction: When heated in the presence of reducing sugars, cysteine can undergo the Maillard reaction, leading to a complex mixture of products that can affect color and flavor.
-
Further Oxidation: Under strong oxidative conditions, the sulfur atom in cysteine can be further oxidized to form cysteic acid.
Q4: How can the degradation of this compound affect my cell culture experiments?
A4: The degradation of this compound, primarily to cystine, can have several effects on cell culture experiments:
-
Altered Nutrient Availability: The conversion of cysteine to the less soluble cystine can reduce the bioavailable cysteine in the medium.
-
Induction of Oxidative Stress Response: Cystine can be taken up by cells via the xCT transporter (cystine/glutamate antiporter) and reduced back to cysteine intracellularly. This process can influence the intracellular glutathione (GSH) levels and activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.
-
Toxicity: While cysteine and cystine are essential for cell growth, high concentrations of their degradation products can be toxic. For instance, high intracellular cysteine levels can promote the Fenton reaction, leading to oxidative DNA damage. Hydrogen sulfide, a thermal degradation product, can inhibit cell proliferation and induce cell cycle arrest. Cysteic acid has also been shown to have cell-type-specific toxic effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Behavior or Altered Redox State in Culture
-
Possible Cause: Degradation of this compound in the culture medium leading to an accumulation of cystine. This can alter the intracellular redox balance and activate signaling pathways like Nrf2.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.
-
Control for Degradation: If using older media, consider filtering out any precipitate before use. For critical experiments, quantify the cysteine and cystine concentrations in your media.
-
Investigate Nrf2 Activation: If you observe changes in the expression of antioxidant enzymes, consider investigating the activation of the Nrf2 pathway.
-
Issue 2: Inconsistent Results in Assays Involving Thiol-Reactive Probes
-
Possible Cause: The presence of cysteine and its degradation products can interfere with assays that use thiol-reactive probes.
-
Troubleshooting Steps:
-
Buffer Exchange: Before performing the assay, consider a buffer exchange step (e.g., using spin columns) to remove free cysteine and related compounds from your sample.
-
Include Proper Controls: Run controls with and without your compound of interest in the presence of this compound to assess any direct interference.
-
Issue 3: Precipitate Formation in Stock Solutions
-
Possible Cause: Oxidation of cysteine to the less soluble cystine.
-
Troubleshooting Steps:
-
Acidify the Solution: Prepare stock solutions in dilute hydrochloric acid (e.g., 0.1 M HCl) to improve stability.
-
Store Properly: Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles and exposure to air.
-
Use Reducing Agents with Caution: While a reducing agent like DTT can redissolve cystine precipitates, be aware that it can interfere with downstream applications. It is generally better to prepare fresh solutions.
-
Data Presentation
Table 1: Summary of this compound Degradation Products and Their Characteristics
| Degradation Condition | Degradation Product(s) | Key Characteristics | Potential Experimental Effects |
| Oxidation (Air, Neutral/Alkaline pH) | Cystine | Dimer of cysteine, less soluble in water. | Alters nutrient availability, can induce oxidative stress responses (Nrf2 pathway), may precipitate in solutions. |
| Strong Oxidation | Cysteic Acid | Highly oxidized form of cysteine. | Can exhibit cell-type-specific toxicity. |
| Thermal Degradation | CO2, NH3, H2O, H2S | Gaseous products. | Hydrogen sulfide (H2S) can inhibit cell proliferation and induce cell cycle arrest. |
| Photodegradation (UV light) | S-methylcysteine sulfoxide, etc. | Products of photo-oxidation. | May introduce reactive species into the system. |
| Reaction with Aldehydes/Ketones | Thiazolidine derivatives | Cyclic adducts. | May alter the intended chemical reactions in an experiment. |
| Maillard Reaction (with reducing sugars) | Complex mixture of products | Can impart color and flavor. | Can lead to a wide range of unforeseen reaction products. |
Experimental Protocols
Protocol 1: Quantification of Cysteine and Cystine in Cell Culture Media by HPLC-UV
Objective: To determine the concentration of cysteine and its primary degradation product, cystine, in cell culture media.
Methodology:
-
Sample Preparation:
-
Collect a sample of the cell culture medium.
-
Centrifuge at 10,000 x g for 10 minutes to remove cells and debris.
-
To prevent further oxidation of cysteine, immediately add a final concentration of 10 mM N-ethylmaleimide (NEM) to the supernatant to derivatize the free thiol groups of cysteine.
-
For the determination of total cysteine (cysteine + cystine), a parallel sample should be treated with a reducing agent like 10 mM DTT for 30 minutes at room temperature to convert cystine to cysteine, followed by derivatization with NEM.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at acidic pH). A typical mobile phase could be a mixture of acetonitrile and an aqueous solution of ammonium dihydrogen phosphate with phosphoric acid to adjust the pH to 2.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 200 nm.
-
Quantification: Create a standard curve using known concentrations of NEM-derivatized cysteine. The concentration of cystine can be calculated by subtracting the free cysteine concentration from the total cysteine concentration.
-
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: Cystine-mediated activation of the Nrf2 signaling pathway.
References
Technical Support Center: Optimizing Incubation Time with DL-Cysteine Hydrochloride
Welcome to the technical support center for optimizing cell culture incubation time with DL-Cysteine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing DL-Cysteine hydrochloride to potentially shorten experimental timelines while maintaining robust cell health. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues and questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using DL-Cysteine hydrochloride to optimize incubation time.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced Cell Viability or Increased Cell Death | High concentration of DL-Cysteine hydrochloride: Excessive levels can lead to oxidative stress and cytotoxicity.[1][2] | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. - Start with a low concentration (e.g., 0.1 mM) and titrate upwards. - Ensure even mixing of the supplement in the media to avoid localized high concentrations. |
| Low Seeding Density: Cells at low densities are more susceptible to the cytotoxic effects of high cysteine concentrations.[1] | - Increase the initial seeding density of your cells. | |
| No Significant Change or Decrease in Proliferation Rate | Suboptimal Concentration: The concentration of DL-Cysteine hydrochloride may be too low to elicit a proliferative effect or high enough to cause cell cycle arrest.[1][3] | - Conduct a dose-response curve to identify the concentration that yields the maximal proliferation rate for your cell line. - Test a range of concentrations (e.g., 0.1 mM to 1.0 mM). |
| Cell Line Specificity: The proliferative response to cysteine can vary between different cell lines. | - The optimal concentration must be empirically determined for each cell line. | |
| Nutrient Depletion: Accelerated cell growth can lead to faster depletion of other essential nutrients in the medium. | - Ensure your basal medium has sufficient concentrations of all essential amino acids and other nutrients. - Consider using a more enriched medium formulation for rapidly proliferating cultures. | |
| Precipitate Formation in Media | Low Solubility of Cystine: L-Cysteine can oxidize to L-Cystine, which has poor solubility at neutral pH and can precipitate out of solution. | - Prepare fresh stock solutions of DL-Cysteine hydrochloride immediately before use. - Consider using a more soluble derivative such as N-acetyl-L-cysteine (NAC) or commercially available stable dipeptides. - If using DL-Cysteine hydrochloride, dissolve it in a slightly acidic solution (e.g., 0.1 N HCl) before adding it to the culture medium. |
| Inconsistent or Non-Reproducible Results | Instability of Cysteine in Solution: L-Cysteine in solution is prone to oxidation, leading to a decrease in the effective concentration over time. | - Prepare fresh cysteine-supplemented media for each experiment. - Avoid prolonged storage of media containing DL-Cysteine hydrochloride. |
| Variability in Experimental Conditions: Minor variations in seeding density, media preparation, or incubation conditions can lead to different outcomes. | - Maintain strict consistency in all experimental parameters. - Use a calibrated incubator and ensure uniform temperature and CO2 distribution. |
Frequently Asked Questions (FAQs)
Q1: How does DL-Cysteine hydrochloride help in optimizing incubation time?
A1: DL-Cysteine hydrochloride provides a source of L-Cysteine, a semi-essential amino acid that can promote cell proliferation. It is a precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress. By supporting robust cell growth and viability, optimal supplementation with DL-Cysteine hydrochloride may lead to a shorter time required to reach the desired cell density, thus optimizing incubation time.
Q2: What is the recommended starting concentration of DL-Cysteine hydrochloride?
A2: A general starting point for optimization is in the range of 0.1 mM to 0.5 mM. However, the optimal concentration is highly cell-line dependent and should be determined empirically. For some CHO cell lines, concentrations greater than 2.5 mM have been shown to reduce cell growth.
Q3: Can I use L-Cysteine instead of DL-Cysteine hydrochloride?
A3: Yes, L-Cysteine is the biologically active enantiomer. DL-Cysteine hydrochloride is a racemic mixture, meaning it contains both D- and L-isomers. The hydrochloride salt increases the solubility and stability of the compound. When using DL-Cysteine hydrochloride, it is important to consider that only the L-isomer will be metabolically active.
Q4: Are there alternatives to DL-Cysteine hydrochloride with better solubility?
A4: Yes, due to the low solubility of L-Cystine (the oxidized form of L-Cysteine) at neutral pH, more soluble derivatives are available. These include N-acetyl-L-cysteine (NAC) and commercially available dipeptides that are more stable and soluble in culture media.
Q5: How often should I supplement my culture with DL-Cysteine hydrochloride?
A5: L-Cysteine is relatively unstable in solution and can be depleted from the culture medium. For long-term cultures, it may be necessary to replenish the media with a fresh supplement. The frequency will depend on the cell line, its metabolic rate, and the initial concentration. Monitoring cell growth and viability can help determine the need for re-supplementation.
Data Presentation
The following table summarizes the observed effects of varying L-Cysteine feed concentrations on Chinese Hamster Ovary (CHO) cell cultures, providing a reference for the potential impact on cell growth.
Table 1: Effect of L-Cysteine Feed Concentration on CHO Cell Culture Performance
| Cysteine Feed Concentration | Effect on Viable Cell Density (VCD) | Effect on Cell Viability |
| Low (-15% Cys) | Decreased VCD over the culture duration. | Negative impact on cell viability. |
| Control | Standard growth profile. | Maintained high viability. |
| High (+20% Cys) | Similar VCD to the control group. | Maintained high viability. |
Note: This data is specific to the CHO cell line and experimental conditions described in the cited study. Optimal concentrations for other cell lines may vary.
Experimental Protocols
Protocol for Determining the Optimal Concentration of DL-Cysteine Hydrochloride to Enhance Cell Proliferation
This protocol outlines a method to determine the ideal concentration of DL-Cysteine hydrochloride for reducing the incubation time of a specific cell line by promoting its proliferation rate.
1. Materials:
- Your mammalian cell line of interest
- Complete cell culture medium (appropriate for your cell line)
- DL-Cysteine hydrochloride powder
- Sterile 0.1 N Hydrochloric acid (HCl)
- Sterile phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Cell counting solution (e.g., Trypan Blue)
- Hemocytometer or automated cell counter
- Cell proliferation assay reagent (e.g., MTT, XTT, or a non-lytic fluorescence-based assay)
- Microplate reader
2. Preparation of DL-Cysteine Hydrochloride Stock Solution: a. Prepare a 100 mM stock solution of DL-Cysteine hydrochloride by dissolving the powder in sterile 0.1 N HCl. b. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. c. Prepare fresh stock solution for each experiment to ensure potency.
3. Experimental Procedure: a. Cell Seeding: i. Harvest cells from a healthy, sub-confluent culture. ii. Perform a cell count and determine the viability. iii. Seed the cells into a 96-well plate at a density appropriate for a 24-72 hour proliferation assay (e.g., 2,000 - 5,000 cells/well). iv. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment. b. Treatment: i. Prepare a series of dilutions of the DL-Cysteine hydrochloride stock solution in complete culture medium to achieve final concentrations ranging from 0.1 mM to 2.0 mM (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM). The untreated well (0 mM) will serve as the control. ii. Carefully remove the overnight culture medium from the wells and replace it with 100 µL of the prepared media with varying concentrations of DL-Cysteine hydrochloride. iii. Include at least three replicate wells for each concentration. c. Incubation: i. Incubate the plate for a period that allows for significant cell proliferation (e.g., 24, 48, and 72 hours). d. Cell Proliferation Assay (e.g., MTT Assay): i. At each time point (24, 48, and 72 hours), add the MTT reagent to each well according to the manufacturer's instructions. ii. Incubate the plate for 2-4 hours at 37°C. iii. Add the solubilization solution to dissolve the formazan crystals. iv. Read the absorbance on a microplate reader at the appropriate wavelength. e. Data Analysis: i. Calculate the average absorbance for each concentration at each time point. ii. Normalize the data to the control group (0 mM DL-Cysteine hydrochloride) to determine the fold change in proliferation. iii. Plot the proliferation rate against the concentration of DL-Cysteine hydrochloride to generate a dose-response curve. iv. The optimal concentration will be the one that gives the highest proliferation rate without causing a decrease in cell viability.
4. Determination of Doubling Time: a. In parallel with the proliferation assay, seed cells in larger culture vessels (e.g., 24-well plates) at the same concentrations. b. At each time point (e.g., 0, 24, 48, 72 hours), harvest the cells from triplicate wells for each concentration. c. Perform a cell count using a hemocytometer or automated cell counter. d. Calculate the population doubling time (DT) for each concentration using the following formula: DT = T * [log(2) / (log(Xe) - log(Xb))] Where:
- T = Incubation time
- Xe = Number of cells at the end of the incubation
- Xb = Number of cells at the beginning of the incubation e. Compare the doubling times across the different concentrations to identify the concentration that results in the shortest doubling time.
Visualizations
Caption: Workflow for determining the optimal DL-Cysteine hydrochloride concentration.
Caption: Simplified pathway of L-Cysteine's role in cell proliferation and viability.
References
Validation & Comparative
A Comparative Analysis of H-DL-Cys.HCl and L-Cysteine Hydrochloride as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-DL-Cysteine hydrochloride (a racemic mixture of D- and L-cysteine hydrochloride) and L-Cysteine hydrochloride as reducing agents. The information presented is intended to assist researchers in selecting the appropriate reagent for their specific applications, supported by theoretical principles and detailed experimental protocols for direct comparison.
Introduction to Cysteine Hydrochloride Isomers
Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and redox reactions within biological systems. Its hydrochloride salt form enhances stability and solubility. The primary distinction between the two compounds discussed here lies in their stereochemistry:
-
L-Cysteine Hydrochloride: Contains the naturally occurring L-enantiomer of cysteine.
-
H-DL-Cysteine Hydrochloride: A racemic mixture, containing equal amounts of the L- and D-enantiomers of cysteine.
The reducing potential of cysteine hydrochloride stems from its thiol (-SH) group, which can donate a hydrogen atom or an electron to an oxidizing agent. This process results in the oxidation of two cysteine molecules to form a disulfide bond, creating the dimer cystine. The standard reduction potential of the thiol group in L-cysteine is -0.23V, categorizing it as a mild reducing agent capable of selectively breaking intermolecular disulfide bonds.[1]
Theoretical Comparison of Reducing Efficacy
From a purely chemical standpoint, the reducing power of a molecule is primarily determined by the functional group involved in the redox reaction. In the case of cysteine, this is the thiol group. Since both D- and L-cysteine possess the same thiol functional group, their intrinsic chemical reducing capabilities in non-chiral environments are expected to be identical. The oxidation of the thiol group to a disulfide is not dependent on the stereochemistry of the alpha-carbon.
However, in biological systems or when interacting with chiral molecules, the two enantiomers may exhibit different behaviors. This is due to the stereospecificity of enzymes and other biological macromolecules. For instance, L-cysteine is a building block for the synthesis of glutathione (GSH), a major intracellular antioxidant, whereas D-cysteine cannot be utilized for this purpose.[2] This distinction can be critical in cellular studies where the regeneration of endogenous antioxidant systems is a factor.
Quantitative Data Summary
| Property | H-DL-Cysteine Hydrochloride | L-Cysteine Hydrochloride | Reference |
| Chemical Structure | Racemic mixture of D- and L-cysteine HCl | L-enantiomer of cysteine HCl | |
| Reducing Functional Group | Thiol (-SH) | Thiol (-SH) | [1] |
| Standard Reduction Potential | -0.23 V (for each isomer) | -0.23 V | [1] |
| Solubility in Water (25°C) | High | 1.2 g/mL | [1] |
| Decomposition Temperature | >175°C | >175°C | |
| Biological Significance | D-isomer not utilized for GSH synthesis | Precursor for Glutathione (GSH) synthesis |
Experimental Protocols for Comparative Analysis
To enable researchers to perform a direct quantitative comparison of the reducing power of H-DL-Cys.HCl and L-Cysteine hydrochloride, a detailed protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is provided below. This is a common and reliable method for assessing the antioxidant and reducing capacity of compounds.
DPPH Radical Scavenging Assay
Objective: To quantitatively determine and compare the free radical scavenging capacity of this compound and L-Cysteine hydrochloride.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of a reducing agent, it accepts an electron or hydrogen radical to become a stable, diamagnetic molecule, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the reducing agent.
Materials:
-
H-DL-Cysteine hydrochloride
-
L-Cysteine hydrochloride
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Distilled water
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution:
-
Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 0.06 mM solution.
-
Store the solution in a dark bottle at 4°C.
-
-
Preparation of Sample Solutions:
-
Prepare stock solutions (e.g., 1 mg/mL) of this compound and L-Cysteine hydrochloride in distilled water or a suitable buffer.
-
From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Protocol:
-
To 2 mL of each sample dilution, add 2 mL of the DPPH solution.
-
Prepare a control sample containing 2 mL of the solvent (e.g., distilled water) and 2 mL of the DPPH solution.
-
Prepare a blank for each sample concentration containing 2 mL of the sample dilution and 2 mL of methanol.
-
Vortex all tubes thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using the spectrophotometer.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
-
-
Data Analysis:
-
Plot a graph of % scavenging activity versus the concentration of each cysteine hydrochloride isomer.
-
Determine the IC50 value for each compound, which is the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher reducing/antioxidant capacity.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for cysteine hydrochloride as a reducing agent is the direct reduction of oxidizing species through the donation of a hydrogen atom or electron from its thiol group.
Caption: Redox reaction of cysteine with an oxidizing agent.
The experimental workflow for the comparative DPPH assay can be visualized as follows:
Caption: Experimental workflow for DPPH assay.
Conclusion
References
A Comparative Analysis of H-DL-Cysteine HCl and Sodium Sulfide as Reducing Agents in Anaerobic Media
For researchers, scientists, and drug development professionals working with anaerobic microorganisms, the successful creation of an oxygen-free environment is paramount. This is achieved by lowering the oxidation-reduction potential (ORP or Eh) of the culture medium, a task accomplished by adding reducing agents. Among the most common choices are H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) and Sodium Sulfide (Na₂S). This guide provides an objective, data-supported comparison of these two agents to inform their selection and use in anaerobic microbiology.
Strict anaerobes require a low redox potential for growth, which cannot be achieved by merely purging the medium with anoxic gas.[1] Reducing agents are therefore essential to chemically scavenge residual oxygen and maintain a sufficiently low Eh.[1][2] The choice between agents like cysteine and sulfide can significantly impact experimental outcomes due to differences in their efficacy, stability, toxicity, and interaction with media components.
Performance Comparison: H-DL-Cysteine HCl vs. Sodium Sulfide
The selection of a reducing agent is a critical step in designing anaerobic culture experiments. The following table summarizes key performance indicators for this compound and Na₂S based on available experimental data.
| Parameter | H-DL-Cysteine Hydrochloride (this compound) | Sodium Sulfide (Na₂S) | Key Considerations |
| Mechanism of Action | The thiol (-SH) group of the cysteine molecule directly reacts with and reduces dissolved oxygen.[3][4] | A strong reducing agent that chemically scavenges oxygen. Its aqueous solution is a strong base. | Cysteine's action is specific to its thiol group, while sulfide is a more general and powerful, but less specific, reducing agent. |
| Performance & Efficacy | Effective at lowering ORP. A study on Methanothermobacter marburgensis showed that 0.1 g/L L-Cys-HCl resulted in a stable methane evolution rate (MER) over consecutive batches. | Highly effective at rapidly lowering ORP. The same study showed that 0.25 g/L Na₂S achieved the highest initial MER, but the rate was less stable and decreased over subsequent batches. | For long-term or continuous culture, the stability offered by L-Cys-HCl may be advantageous. For rapid reduction, Na₂S is highly effective. |
| Typical Concentration | 0.1 g/L to 0.8 g/L. A concentration of 0.5 g/L is common for culturing anaerobes from stool. Optimal performance in some applications may occur at lower concentrations (e.g., 0.1 g/L). | 0.1 g/L to 0.5 g/L. | Lower concentrations of both agents often lead to better metabolic rates, suggesting dose-dependent effects that should be optimized for the specific microorganism. |
| Toxicity & Side Effects | Can exhibit cytotoxicity at higher concentrations (>0.5 g/L). Considered a non-corrosive and less toxic alternative to sodium sulfide. | Highly toxic and corrosive. Inhalation or ingestion can be fatal, and it is hazardous to aquatic life. Decomposes on contact with acids to produce toxic hydrogen sulfide gas. | Safety is a major concern with Na₂S, requiring careful handling in a well-ventilated area. Cysteine is significantly safer. |
| Nutritional Value | Can be metabolized by some microorganisms as a source of carbon, nitrogen, and sulfur. | Can serve as a sulfur source for some organisms. | The nutritional contribution of cysteine can be a confounding variable in defined media studies. |
| Chemical Interactions | Generally stable in media. Cysteine-HCl is preferred for stock solutions as it is more stable at the low pH created upon dissolution. | Prone to precipitating with heavy metal ions present in trace element solutions, which can reduce bioavailability. | The potential for precipitation with Na₂S requires careful consideration of the media composition. |
| Preparation & Handling | Simple to prepare as a stock solution and add to media. | Preparation of anoxic stock solutions can be challenging and may require an anaerobic chamber to prevent oxidation. Reacts violently with acids. | The ease of preparation and handling favors this compound. |
Experimental Protocols
Accurate and reproducible preparation of anaerobic media is fundamental. The following are detailed protocols for media preparation and the creation of reducing agent stock solutions.
This protocol describes the Hungate technique, which does not require an anaerobic chamber.
-
Media Formulation: In a flask, dissolve all media ingredients (e.g., salts, yeast extract, carbon source) in distilled water, with the exception of heat-labile vitamins, bicarbonate, and the reducing agent.
-
Addition of Redox Indicator: Add resazurin solution (to a final concentration of 1 mg/L) to monitor the redox potential. The medium will be a pink or blue color when oxidized.
-
Dispensing: Dispense the medium into appropriate culture vessels (e.g., serum bottles or tubes) that can be sealed with butyl rubber stoppers.
-
Oxygen Removal: Place the vessels in a boiling water bath for approximately 20-30 minutes to drive out dissolved oxygen. Immediately after, flush the headspace of each vessel with an oxygen-free gas (e.g., N₂, N₂/CO₂, or H₂/CO₂) for several minutes.
-
Sealing and Sterilization: Tightly seal each vessel with a butyl rubber stopper and an aluminum crimp cap. Sterilize the sealed vessels by autoclaving at 121°C for 20 minutes. Autoclaving further helps to purge residual oxygen.
-
Addition of Reducing Agent: After the media has cooled to room temperature, aseptically inject the required volume of a pre-prepared, sterile, and anoxic reducing agent stock solution (see Protocol 2) into each vessel using a sterile syringe and needle.
-
Confirmation of Reduction: Upon addition of the reducing agent, the resazurin indicator should turn from pink to colorless, signifying a low redox potential (Eh ≤ -110 mV), a prerequisite for the growth of strict anaerobes. The medium is now ready for inoculation.
A) H-DL-Cysteine HCl Stock Solution (e.g., 2.5% w/v)
-
Add 100 mL of distilled water to a serum bottle.
-
Seal the bottle with a butyl rubber stopper and flush the headspace with oxygen-free N₂ gas for 15-20 minutes to remove oxygen.
-
Autoclave the anoxic water and allow it to cool.
-
In a separate, sterile, and empty serum bottle, add 2.5 g of H-DL-Cysteine HCl powder.
-
Seal this bottle and make the headspace anoxic by flushing with N₂ gas.
-
Using a sterile, N₂-flushed syringe, transfer the 100 mL of anoxic, sterile water to the bottle containing the cysteine powder and shake to dissolve.
-
This anoxic stock solution can be stored at 4°C and added to media as required.
B) Sodium Sulfide Stock Solution (e.g., 2.5% w/v)
-
CAUTION: Sodium sulfide is highly toxic and corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment.
-
Add 2.5 g of Na₂S·9H₂O to a sterile, empty serum bottle inside an anaerobic chamber or glove box to prevent oxidation.
-
In a separate flask, prepare 100 mL of distilled water. Boil it while bubbling with N₂ gas to remove oxygen, then cool.
-
Transfer the anoxic water to the serum bottle containing the Na₂S crystals inside the anaerobic chamber.
-
Seal the bottle tightly and shake until the crystals are dissolved. The solution should be prepared fresh as it is prone to oxidation.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to clarify complex processes and relationships.
Caption: Workflow for preparing pre-reduced anaerobic media.
Caption: Simplified mechanism of oxygen scavenging.
Caption: Decision flowchart for reducing agent selection.
Conclusion and Recommendations
Both H-DL-Cysteine HCl and sodium sulfide are effective reducing agents for creating anaerobic media. However, their suitability depends on the specific requirements of the experiment and the microorganisms being cultured.
-
H-DL-Cysteine HCl is recommended for most applications due to its lower toxicity, ease of handling, and stability in culture. It is particularly well-suited for long-term or continuous cultures and when working with defined media where the nutritional contribution of cysteine can be accounted for. Its primary drawback is a potentially slower rate of reduction compared to stronger agents.
-
Sodium Sulfide is a powerful and fast-acting reducing agent, making it suitable for highly oxygen-sensitive organisms that require a very low initial redox potential. However, its high toxicity, corrosiveness, and tendency to precipitate with media components are significant disadvantages. Its use should be reserved for situations where other agents are insufficient and can be handled with appropriate safety precautions.
Ultimately, for many researchers, H-DL-Cysteine HCl offers a more favorable balance of efficacy, safety, and stability, making it a reliable first choice for the routine cultivation of anaerobic microorganisms.
References
A Comparative Guide to DL-Cysteine Hydrochloride and Sodium Dithionite as Redox Potential Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DL-Cysteine hydrochloride and sodium dithionite as reducing agents, focusing on their respective redox potentials and applications in scientific research. The information presented is supported by experimental data to assist researchers in selecting the appropriate reducing agent for their specific needs.
Core Comparison: Redox Potential and Chemical Properties
DL-Cysteine hydrochloride and sodium dithionite are both effective reducing agents, but they differ significantly in their chemical properties, stability, and the magnitude of their reducing power.
Sodium dithionite is a potent reducing agent with a standard redox potential (E⁰') of approximately -0.66 V at pH 7, establishing it as a strong reductant.[1][2] Its reducing power is, however, highly dependent on pH and concentration. The redox potential becomes more negative (stronger reducing agent) as the pH increases.[1] Conversely, the midpoint potential becomes less negative as the concentration of dithionite increases.[1] In solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the primary active reducing species.[3]
DL-Cysteine hydrochloride , on the other hand, is a milder reducing agent. The redox potential of the cysteine/cystine (Cys/CySS) couple in biological systems, such as human plasma, is centered at approximately -80 mV (-0.08 V) . The thiol group (-SH) of cysteine is responsible for its reducing activity, readily undergoing oxidation to form a disulfide bond (cystine). The redox potential of a cysteine solution can be influenced by pH, as the ionization of the sulfhydryl group affects its reactivity.
Quantitative Data Summary
The following table summarizes the key quantitative data for DL-Cysteine hydrochloride and sodium dithionite.
| Parameter | DL-Cysteine Hydrochloride | Sodium Dithionite | Source(s) |
| Standard Redox Potential (E⁰' at pH 7) | ~ -0.08 V (for Cys/CySS couple) | ~ -0.66 V | |
| Active Reducing Species | Thiol group (-SH) | Sulfur dioxide radical anion (•SO₂⁻) | |
| pH Dependence | Redox potential is influenced by the pKa of the thiol group (~8.3) | Strongly pH-dependent; more reducing at higher pH | |
| Concentration Dependence | Follows the Nernst equation | Midpoint potential becomes less negative with increasing concentration | |
| Stability in Solution | Can be oxidized by air, especially at neutral or alkaline pH | Unstable in aqueous solutions; decomposes in hot water and acidic solutions |
Experimental Data: A Comparative Study in Biological Methanation
A study comparing the use of L-Cysteine-HCl and sodium dithionite as reducing agents for methane production by the anaerobic archaeon Methanothermobacter marburgensis provides valuable performance data. The study aimed to find environmentally friendly and less hazardous alternatives to the traditionally used sodium sulfide.
The median methane evolution rate (MER) was measured at different concentrations of the reducing agents.
| Reducing Agent | Concentration (g/L) | Median Methane Evolution Rate (MER) (mmol/L·h) |
| L-Cysteine-HCl | 0.5 | 3.75 |
| 0.25 | 3.83 | |
| 0.1 | 3.85 | |
| Sodium Dithionite | 0.5 | Not specified, but stated as similar to Na₂S |
| 0.25 | Stable MER values over consecutive batches | |
| 0.1 | Not specified, but stated as similar to Na₂S |
The study concluded that both 0.25 g/L of sodium dithionite and 0.1 g/L of L-Cysteine-HCl resulted in stable MER values and that a lower concentration of the reducing agent led to a higher MER. Economically, sodium dithionite was noted as the cheaper alternative for large-scale applications.
Experimental Protocols
Protocol for Comparative Measurement of Redox Potential
This protocol outlines a general procedure for the direct comparison of the redox potentials of DL-Cysteine hydrochloride and sodium dithionite solutions using an Oxidation-Reduction Potential (ORP) electrode.
Materials:
-
DL-Cysteine hydrochloride
-
Sodium dithionite
-
Deionized, deoxygenated water (prepared by sparging with an inert gas like nitrogen or argon for at least 30 minutes)
-
pH meter, calibrated
-
ORP electrode (e.g., platinum sensor with an Ag/AgCl reference)
-
Voltmeter or potentiometer
-
Inert gas (nitrogen or argon) supply
-
Glove box or anaerobic chamber (recommended for sodium dithionite)
-
Standard buffer solutions (pH 4, 7, 10)
-
Beakers and magnetic stirrer
Procedure:
-
Solution Preparation (DL-Cysteine Hydrochloride):
-
Prepare a stock solution of DL-Cysteine hydrochloride (e.g., 0.1 M) in deoxygenated deionized water.
-
Prepare serial dilutions to the desired concentrations for measurement.
-
Adjust the pH of the solutions to the desired value (e.g., pH 7) using appropriate buffers or dilute acid/base.
-
-
Solution Preparation (Sodium Dithionite):
-
Crucially, this step should be performed in an inert atmosphere (glove box or anaerobic chamber) to prevent rapid oxidation.
-
Prepare a fresh stock solution of sodium dithionite (e.g., 0.1 M) in deoxygenated deionized water immediately before use. Commercial sodium dithionite often has a purity of around 85-90%, which should be factored into calculations.
-
Prepare serial dilutions to the desired concentrations under an inert atmosphere.
-
Adjust the pH of the solutions to the desired value (e.g., pH 7).
-
-
ORP Measurement:
-
Calibrate the pH meter and ORP electrode according to the manufacturer's instructions. A standard redox solution (e.g., ZoBell's solution) can be used to check electrode performance.
-
Place a beaker with the test solution on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH and ORP electrodes into the solution. Ensure the solution is being gently stirred.
-
If not in a glove box, maintain a blanket of inert gas over the surface of the solution to minimize contact with oxygen.
-
Allow the ORP reading (in millivolts, mV) to stabilize. This may take several minutes.
-
Record the stable ORP value and the corresponding pH and temperature of the solution.
-
Repeat the measurement for each concentration and pH value for both reducing agents.
-
-
Data Analysis:
-
Tabulate the measured ORP values for each compound at the different concentrations and pH levels.
-
Plot the ORP versus concentration for a direct visual comparison of their reducing strengths under the tested conditions.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing reducing agents and a simplified signaling pathway where redox modulation is crucial.
Caption: Workflow for comparing the redox potentials of two reducing agents.
Caption: Simplified redox-sensitive signaling pathway.
Conclusion
Both DL-Cysteine hydrochloride and sodium dithionite are valuable tools for modulating redox potential in research settings. The choice between them depends critically on the specific requirements of the experiment.
-
Sodium dithionite is the preferred choice when a strong reducing agent is needed to achieve a very low redox potential. However, its instability in aqueous solutions and sensitivity to oxygen necessitate careful handling under inert conditions.
-
DL-Cysteine hydrochloride offers a milder and more biologically relevant reducing potential. Its role as a natural amino acid makes it suitable for cell culture and biochemical assays where maintaining a physiological redox environment is important.
Researchers should carefully consider the target redox potential, the chemical environment of their system, and the practical handling requirements when selecting between these two reducing agents. The provided experimental protocol offers a framework for direct comparison to inform the most appropriate choice for a given application.
References
validation of H-DL-Cys.HCl efficacy in specific research applications
For researchers, scientists, and drug development professionals, selecting the optimal cysteine derivative is crucial for experimental success. This guide provides an objective comparison of H-DL-Cys.HCl and its primary alternative, N-acetylcysteine (NAC), focusing on their efficacy in key research applications. The information presented is supported by experimental data to facilitate informed decisions in your research endeavors.
This compound, a hydrochloride salt of the racemic mixture of cysteine, and N-acetylcysteine (NAC), the N-acetylated form of L-cysteine, are both widely utilized as precursors to the vital intracellular antioxidant, glutathione (GSH).[1] Their applications span from fundamental antioxidant research to agricultural and pharmaceutical development. This guide will delve into a comparative analysis of their performance in three key areas: antioxidant activity, efficacy as a glutathione precursor, and mucolytic properties. Additionally, the application of L-cysteine hydrochloride in agriculture for delaying fruit ripening will be examined.
Antioxidant Activity
Both L-cysteine and NAC exhibit antioxidant properties by directly scavenging free radicals and by providing the building blocks for the synthesis of glutathione, the cell's primary endogenous antioxidant.[1][2] In vitro studies comparing the direct radical scavenging activity of cysteine derivatives often utilize assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
While direct comparative studies of this compound are limited, research on related cysteine compounds provides valuable insights. For instance, a study comparing N-acetylcysteine amide (NACA) with NAC showed that NACA possessed a higher DPPH radical scavenging ability at all tested concentrations.[3] Another study highlighted that while both NAC and alpha-lipoic acid demonstrated antioxidant actions, their specific effects on hematological responses differed.[4]
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| N-acetylcysteine (NAC) | DPPH | Varies significantly based on experimental conditions | |
| N-acetylcysteine amide (NACA) | DPPH | Lower than NAC, indicating higher activity |
Efficacy as a Glutathione Precursor
A primary application of both this compound and NAC in research is to replenish intracellular glutathione levels. Glutathione plays a critical role in cellular detoxification, redox signaling, and protection against oxidative stress. The availability of cysteine is the rate-limiting step in glutathione synthesis.
Studies have shown that both L-cysteine and NAC can increase intracellular free sulfhydryl (-SH) groups, which is indicative of increased cysteine availability for glutathione synthesis. One study in erythrocytes demonstrated that L-cysteine was more efficient at crossing the cell membrane and restoring intracellular free-SH levels compared to NAC. Specifically, 5 mM of cysteine raised the free-SH level to 1.45 ± 0.075 µmol/ml within one hour in depleted erythrocytes, whereas the same concentration of NAC only raised it to 0.377 ± 0.034 µmol/ml.
However, the oral bioavailability of NAC is generally considered to be higher and more stable than that of L-cysteine. Studies in humans have shown the oral bioavailability of NAC to be between 6% and 10%. The pharmacokinetic profile of NAC has been extensively studied, with a terminal half-life of approximately 6.25 hours after oral administration.
Table 2: Comparison of Efficacy as a Glutathione Precursor
| Compound | Parameter | Result | Cell Type/Model | Reference |
| L-Cysteine (5 mM) | Intracellular Free-SH Level | 1.45 ± 0.075 µmol/ml | Human Erythrocytes | |
| N-acetylcysteine (5 mM) | Intracellular Free-SH Level | 0.377 ± 0.034 µmol/ml | Human Erythrocytes | |
| N-acetylcysteine (oral) | Bioavailability | 6-10% | Humans | |
| N-acetylcysteine (oral) | Terminal Half-life | 6.25 hours | Humans |
Mucolytic Activity
Both L-cysteine and NAC are known for their mucolytic properties, which involve the breaking of disulfide bonds in mucoproteins, thereby reducing the viscosity of mucus. This application is particularly relevant in the study of respiratory diseases.
An early in vitro study demonstrated the ability of NAC to reduce the viscosity of mucoprotein solutions. A more recent in vitro study on the mucolytic activity of NAC effervescent tablets showed a linear decrease in the viscosity of an egg white solution with increasing NAC concentrations. A comparative study in dogs found that a newer derivative, N-acetylcysteine L-lysinate (NAL), was significantly more effective at increasing tracheal mucus velocity and decreasing viscoelasticity compared to NAC.
Table 3: Comparison of Mucolytic Activity
| Compound | Model | Effect on Viscosity | Reference |
| N-acetylcysteine | In vitro (Mucoprotein solution) | Reduction | |
| N-acetylcysteine | In vitro (Egg white solution) | Linear reduction with increasing concentration | |
| N-acetylcysteine L-lysinate | In vivo (Dogs) | Greater reduction than NAC |
Note: Direct quantitative comparison of the mucolytic activity of this compound and NAC in the same experimental setup was not found in the reviewed literature.
Application in Agriculture: Delaying Fruit Ripening
L-cysteine hydrochloride (LCH) has been investigated as an agent to delay the ripening of climacteric fruits, such as tomatoes. Its antioxidant properties are believed to contribute to this effect by modulating the redox balance and suppressing the expression of genes related to ripening.
A study on harvested tomato fruit demonstrated that treatment with LCH effectively delayed ripening, as evidenced by the suppression of carotenoid and lycopene biosynthesis, and a delay in the degradation of chlorophyll. While LCH was found to be less effective than the commercial inhibitor 1-methylcyclopropene (1-MCP), it offers a simpler and potentially safer alternative.
Table 4: Effect of L-Cysteine Hydrochloride (LCH) on Tomato Ripening
| Treatment | Parameter | Measurement at Day 7 | Reference |
| Control | H₂O₂ Content (nmol g⁻¹ FW) | ~45 | |
| LCH | H₂O₂ Content (nmol g⁻¹ FW) | ~35 | |
| Control | Respiration Rate (mg CO₂ kg⁻¹ h⁻¹) | ~25 | |
| LCH | Respiration Rate (mg CO₂ kg⁻¹ h⁻¹) | ~20 |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (e.g., this compound, NAC) in a suitable solvent to create a series of concentrations.
-
Assay Procedure: In a 96-well plate, mix the DPPH working solution with the sample solutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is incubated in the dark for 12-16 hours. The ABTS•+ solution is then diluted to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound.
-
Assay Procedure: Add the sample solutions to the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm. The scavenging activity is determined by the decrease in absorbance.
Measurement of Intracellular Glutathione (GSH) Levels
This protocol outlines a general method for determining intracellular GSH concentrations.
-
Cell Culture and Treatment: Culture the desired cell line and treat with different concentrations of this compound or NAC for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them to release intracellular components.
-
GSH Assay: Use a commercially available glutathione assay kit. These kits typically involve a reaction where GSH reacts with a substrate (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to produce a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.
-
Data Analysis: Normalize the GSH levels to the total protein concentration of the cell lysate.
In Vitro Mucus Viscosity Assay
This method can be used to assess the mucolytic activity of test compounds.
-
Mucus Simulant Preparation: Prepare a mucus simulant, such as a solution of egg white or purified mucin.
-
Treatment: Add different concentrations of the test compound (e.g., this compound, NAC) to the mucus simulant.
-
Viscosity Measurement: Measure the viscosity of the treated and untreated mucus simulant using a viscometer at a controlled temperature.
-
Data Analysis: Calculate the percentage reduction in viscosity for each concentration of the test compound compared to the untreated control.
Visualizations
References
- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]
H-DL-Cysteine HCl: A Comparative Analysis of Anhydrous vs. Monohydrate Forms
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Solid Form of H-DL-Cysteine Hydrochloride.
In the realm of pharmaceutical development and research, the selection of the optimal solid form of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact its stability, manufacturability, and bioavailability. H-DL-Cysteine hydrochloride (H-DL-Cys.HCl), a racemic mixture of the amino acid cysteine, is available in two common solid forms: anhydrous and monohydrate. This guide provides a comprehensive comparative analysis of these two forms, summarizing their key physicochemical properties and performance characteristics to aid in the selection process. While direct comparative quantitative data for the DL-form is limited in publicly available literature, this analysis draws upon established principles of solid-state chemistry and data available for the closely related L-cysteine hydrochloride forms.
Physicochemical Properties: A Tale of Two Forms
The primary distinction between the anhydrous and monohydrate forms of this compound lies in the presence of a water molecule within the crystal lattice of the monohydrate. This seemingly small difference gives rise to notable variations in their physical and chemical properties.
| Property | This compound Anhydrous | This compound Monohydrate | Significance in Drug Development |
| Molecular Formula | C₃H₈ClNO₂S | C₃H₈ClNO₂S·H₂O | Accurate molecular weight is crucial for dosage calculations and formulation development. |
| Molecular Weight | 157.62 g/mol | 175.63 g/mol | Impacts formulation calculations and stoichiometry. |
| Hygroscopicity | More prone to moisture absorption. | Less hygroscopic due to the presence of lattice water. | Critical for handling, storage, and packaging to prevent physical and chemical degradation. |
| Stability | Generally less stable, particularly to oxidation. | More stable, with the water of hydration offering a protective effect against oxidation.[1] | Affects shelf-life, storage conditions, and the overall integrity of the API and final drug product. |
| Solubility | Readily soluble in water. | Also readily soluble in water. | High solubility of both forms is advantageous for many formulation types. |
Performance Characteristics: Dissolution and Bioavailability
Dissolution Rate: The anhydrous form, being in a higher energy state, may exhibit a faster initial dissolution rate compared to the more stable monohydrate. However, the anhydrous form can also be prone to conversion to the monohydrate form in an aqueous environment, which could lead to changes in the dissolution profile over time.
Bioavailability: For a highly soluble compound like H-DL-Cysteine HCl, the differences in dissolution rate between the anhydrous and monohydrate forms are less likely to have a significant impact on overall bioavailability. Both forms are expected to be readily absorbed.
Experimental Protocols for Characterization
To definitively characterize and compare the anhydrous and monohydrate forms of this compound, a suite of analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal stability of the different forms.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the this compound form is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is continuously monitored as a function of temperature.
-
For the monohydrate, a weight loss corresponding to one mole of water is expected at a specific temperature range, indicating dehydration. The anhydrous form should not show this initial weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal transitions, such as melting and desolvation.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are heated at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The monohydrate will show an endothermic event corresponding to the loss of water, followed by the melting of the resulting anhydrous form. The anhydrous form will only show a melting endotherm.
X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form and distinguish between the anhydrous and monohydrate structures.
Methodology:
-
A small amount of the powdered sample is packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is a unique fingerprint for each crystalline form. The anhydrous and monohydrate forms will exhibit distinct XRPD patterns due to their different crystal lattices.
Logical Relationship for Form Selection
The choice between the anhydrous and monohydrate forms of this compound depends on the specific requirements of the drug product and the manufacturing process.
Conclusion
The selection between this compound anhydrous and monohydrate requires a careful consideration of their respective physicochemical properties. The monohydrate form generally offers superior stability and lower hygroscopicity, making it a more robust choice for many applications, particularly where exposure to humidity during manufacturing and storage is a concern. The anhydrous form, while potentially offering a faster initial dissolution rate, requires more stringent control over environmental conditions to prevent conversion to the hydrate. For any new drug development program, it is highly recommended to perform a thorough solid-state characterization of both forms to make an informed decision based on experimental data.
References
Comparative Guide to the Analytical Specificity of DL-Cysteine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods for DL-Cysteine hydrochloride is critical for accurate quantification and ensuring product quality. This guide provides a comparative analysis of potential cross-reactivity and interference in common analytical techniques, supported by experimental data and detailed protocols.
DL-Cysteine, a semi-essential amino acid, is distinguished by its thiol group, which is highly reactive and susceptible to oxidation, primarily forming the disulfide dimer, cystine.[1][2] This inherent reactivity underscores the importance of analytical methods that can differentiate cysteine from its derivatives and other structurally similar amino acids.
Comparison of Analytical Specificity
The primary analytical method for ensuring the specific quantification of cysteine is High-Performance Liquid Chromatography (HPLC), often involving a pre-column derivatization step to enhance detection.[3][4] The specificity of these methods is rigorously tested against other amino acids and potential impurities.
| Potential Cross-Reactant/Interferent | Analytical Method | Observed Cross-Reactivity/Interference | Reference |
| Other Amino Acids (e.g., Alanine) | UPLC with pre-column derivatization (FMOC-Cl) | No interference observed at the retention time of Cysteine. The method was proven to be specific. | [3] |
| Cystine | UPLC with pre-column derivatization (Dansyl Chloride) | Method developed to separate and quantify both L-Cysteine and L-Cystine, indicating they are distinct peaks. | |
| Un-derivatized blank, mobile phase | UPLC with pre-column derivatization (FMOC-Cl) | No interference peak was observed at the retention time of Cysteine. | |
| Tryptophan | Ion Exchange Chromatography | Tryptophan can interfere during acid hydrolysis. Addition of sodium tetrathionate is recommended to prevent this. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating findings. Below are protocols for key experiments in the analysis of DL-Cysteine hydrochloride.
Protocol 1: UPLC with Pre-column Derivatization for Cysteine Quantification
This method is designed for the separation and quantification of Cysteine from other amino acids.
1. Derivatization Agent: Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is used as a pre-column derivatization agent to enable UV absorption.
2. Chromatographic Conditions:
-
Column: Waters Cortecs C18+ UPLC (2.1 × 100 mm) 1.6 μm.
-
Mobile Phase A: 0.1% trifluoroacetic acid (v/v) in water.
-
Mobile Phase B: Acetonitrile and water (90:10 v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-3 min: 80% B
-
3-5 min: 80-88% B
-
5-8 min: 88% B
-
8-10 min: 88-98% B
-
10-12 min: 98% B
-
Return to 80% B in 0.1 min and continue for 15 min for column conditioning.
-
-
Detection: UV at 265 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 1 μL.
3. Specificity Validation: To confirm specificity, the following were injected into the system: an un-derivatized blank, a derivatized blank, mobile phase A, mobile phase B, and an amino acid matrix without Cysteine. No interference was observed at the retention time of Cysteine.
Protocol 2: Analysis of Cysteine and Cystine by HPLC with Dansyl Chloride Derivatization
This method allows for the simultaneous estimation of L-Cysteine and its oxidized form, L-Cystine.
1. Derivatization Agent: Dansyl Chloride.
2. Chromatographic Conditions:
-
Column: Eclipce XDB C18 (150mm × 4.6mm, 5µm).
-
Mobile Phase: 10mm Ammonium Acetate buffer (pH 6.3) and Acetonitrile.
-
Detection: UV at 222 nm.
3. Optimization: A Design of Experiments (DoE) approach was used to optimize derivatization reaction heating time, temperature, and reagent volume to ensure clear separation.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in cysteine analysis and its metabolic fate, the following diagrams are provided.
Caption: Workflow for specific quantification of DL-Cysteine HCl using UPLC.
The primary degradation pathway for cysteine involves oxidation. Understanding this is key to recognizing potential related substances in a sample.
Caption: Major oxidative degradation pathways of Cysteine.
Conclusion
The available data from analytical studies indicates that modern chromatographic methods, particularly when coupled with pre-column derivatization, demonstrate a high degree of specificity for DL-Cysteine hydrochloride. While direct "cross-reactivity" in the immunoassay sense is not a primary concern, the potential for interference from structurally related amino acids and degradation products like cystine is well-documented. The provided protocols offer robust frameworks for achieving accurate and specific quantification. Researchers should pay close attention to the potential for cysteine oxidation and the presence of other amino acids like tryptophan, implementing specific sample preparation steps to mitigate these interferences.
References
Evaluating Alternatives to H-DL-Cys.HCl in Experimental Protocols: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure experimental reproducibility and success. Cysteine, a semi-essential amino acid, is a critical component in many experimental protocols, particularly in cell culture media where it serves as a building block for proteins and a precursor to the vital antioxidant, glutathione. H-DL-Cys.HCl, a hydrochloride salt of a racemic mixture of D- and L-cysteine, is often used due to its stability. However, its use presents certain challenges, including potential cytotoxicity at high concentrations and the fact that only the L-isomer is biologically active for protein synthesis. This guide provides a comprehensive comparison of common alternatives to this compound, focusing on their performance, underlying mechanisms, and the experimental protocols to evaluate them.
Executive Summary
This guide evaluates three primary alternatives to this compound: N-Acetyl-L-Cysteine (NAC) , L-Glutathione (GSH) , and the cystine analog N,N'-diacetyl-L-cystine dimethylester (DACDM) . The comparative analysis indicates that:
-
N-Acetyl-L-Cysteine (NAC) is a highly stable and bioavailable precursor to L-cysteine, effectively replenishing intracellular glutathione levels and offering significant protection against oxidative stress.
-
L-Glutathione (GSH) , the "master antioxidant," directly scavenges reactive oxygen species but has limited cell permeability, making its extracellular application less effective for intracellular processes compared to NAC.
-
N,N'-diacetyl-L-cystine dimethylester (DACDM) , a newer cystine analog, demonstrates promise in bioprocessing by reducing product microheterogeneity and increasing the intracellular glutathione pool, leading to improved recombinant protein quality.
The choice of an alternative will depend on the specific experimental goals, such as enhancing antioxidant capacity, improving cell viability, or optimizing recombinant protein production.
Data Presentation: Quantitative Comparison of Alternatives
The following tables summarize the performance of this compound and its alternatives based on key experimental parameters.
| Compound | Cell Viability (%) | Intracellular GSH Level (relative to control) | Specific Productivity (pg/cell/day) | Product Quality (Charge Variants) |
| This compound | Baseline | Baseline | Baseline | Baseline |
| N-Acetyl-L-Cysteine (NAC) | Increased[1][2] | Significantly Increased[3] | Variable, can improve[4] | Can reduce heterogeneity[5] |
| L-Glutathione (GSH) | Protective effect | Increased (extracellular) | Can improve | Limited direct data |
| DACDM | Maintained | Increased | Maintained or Improved | Significantly Reduced |
Table 1: Comparative Performance of this compound Alternatives. Data is synthesized from multiple studies and presented relative to this compound as a baseline. Actual values can vary significantly based on cell type, experimental conditions, and concentration used.
| Parameter | This compound | N-Acetyl-L-Cysteine (NAC) | L-Glutathione (GSH) | DACDM |
| Bioavailability | Moderate | High | Low (cell permeability) | High |
| Stability in Solution | Moderate | High | Low to Moderate | High |
| Primary Function | Cysteine source | Cysteine precursor, Antioxidant | Antioxidant | Cysteine source |
| Impact on Oxidative Stress | Can induce at high conc. | Reduces | Reduces | Reduces |
Table 2: Physicochemical and Functional Comparison. This table provides a qualitative comparison of the key properties of each compound relevant to their use in experimental protocols.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its alternatives.
Materials:
-
Cells of interest (e.g., CHO, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and alternatives (NAC, GSH, DACDM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound, NAC, GSH, DACDM) in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Measurement of Intracellular Glutathione (GSH)
This protocol measures the impact of the different compounds on the intracellular GSH pool.
Materials:
-
Cultured cells
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Glutathione reductase
-
NADPH
-
96-well plate
-
Microplate reader
Procedure:
-
Culture cells to 80-90% confluency and treat with the test compounds for the desired duration.
-
Harvest the cells and wash twice with ice-cold PBS.
-
Lyse the cells in lysis buffer and centrifuge to pellet cellular debris.
-
Collect the supernatant for GSH measurement.
-
In a 96-well plate, add the cell lysate, DTNB, glutathione reductase, and NADPH.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Quantify the GSH concentration using a standard curve prepared with known concentrations of GSH.
Determination of Specific Productivity of Recombinant Proteins
This protocol is used to assess the effect of the compounds on the production of a specific recombinant protein in a cell line like CHO.
Materials:
-
Recombinant CHO cell line
-
Production medium supplemented with test compounds
-
Bioreactor or shake flasks
-
Cell counting instrument (e.g., hemocytometer or automated cell counter)
-
Method for quantifying the recombinant protein (e.g., ELISA, HPLC)
Procedure:
-
Culture the recombinant CHO cells in the production medium containing the different test compounds.
-
Take daily samples to measure viable cell density (VCD) and the concentration of the recombinant protein.
-
Calculate the specific productivity (qP) using the following formula: qP = (P2 - P1) / [(VCD2 + VCD1)/2 * (t2 - t1)] Where:
-
P1 and P2 are the protein concentrations at time points t1 and t2.
-
VCD1 and VCD2 are the viable cell densities at time points t1 and t2.
-
Analysis of Protein Charge Variants
This protocol is used to evaluate the impact of the compounds on the quality of the recombinant protein, specifically focusing on charge heterogeneity.
Materials:
-
Purified recombinant protein samples
-
Ion-exchange chromatography (IEX) system
-
Appropriate IEX column (e.g., cation exchange for monoclonal antibodies)
-
Mobile phase buffers for creating a pH or salt gradient
Procedure:
-
Purify the recombinant protein from the cell culture supernatant.
-
Equilibrate the IEX column with the starting mobile phase buffer.
-
Inject the purified protein sample onto the column.
-
Elute the bound protein using a linear gradient of increasing salt concentration or pH.
-
Monitor the eluate using a UV detector at 280 nm.
-
Analyze the resulting chromatogram to identify and quantify the different charge variants (main peak, acidic variants, basic variants).
Mandatory Visualization
The following diagrams illustrate key signaling pathways and workflows discussed in this guide.
References
- 1. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine Derivatives: Mechanisms, Efficacy, and Experimental Insights
Cysteine derivatives are a versatile class of compounds with significant applications in drug development, functioning as antioxidants, and serving as building blocks for novel therapeutics.[1] By modifying the core structure of the amino acid cysteine, researchers have developed derivatives with enhanced stability, solubility, and specific biological activities.[1] This guide provides an objective comparison of prominent cysteine derivatives, focusing on their performance as antioxidants and glutathione precursors, supported by experimental data and detailed protocols for key assays.
The primary role of many cysteine derivatives, such as N-acetylcysteine (NAC), is to act as a bioavailable precursor for L-cysteine.[2] Cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[2][3] Therefore, supplementation with stable cysteine derivatives is a key strategy to boost cellular defenses against oxidative stress, a condition implicated in numerous diseases.
Comparative Performance of Key Cysteine Derivatives
The choice of a cysteine derivative for therapeutic or research applications often depends on its bioavailability, efficacy in replenishing glutathione stores, and direct antioxidant capacity. N-acetylcysteine (NAC) and S-adenosyl-L-methionine (SAMe) are two widely studied derivatives often compared for their hepatoprotective effects.
A study on acetaminophen-induced liver toxicity in mice found that SAMe was more potent than an equimolar dose of NAC in reducing liver damage. Pretreatment with SAMe maintained higher total hepatic glutathione (GSH) levels compared to NAC pretreatment and resulted in lower levels of alanine aminotransferase (a marker of liver injury). Another study where the derivatives were administered one hour after acetaminophen overdose found their hepatoprotective effects to be comparable.
Below is a summary of comparative data for key cysteine derivatives.
| Derivative | Primary Mechanism | Application | Key Findings |
| N-Acetylcysteine (NAC) | Cysteine precursor for GSH synthesis; Direct antioxidant. | Acetaminophen overdose antidote; Mucolytic agent; Antioxidant. | High oral bioavailability. Effective at replenishing GSH. Found to be more effective than SAMe in reducing ochratoxin A-induced nephrotoxicity in rats. |
| S-Adenosyl-L-methionine (SAMe) | Cysteine precursor via the transsulfuration pathway; Methyl group donor. | Liver disease; Depression; Osteoarthritis. | More potent than NAC in reducing acetaminophen-induced hepatotoxicity when given as a pretreatment. More effective than NAC in reducing ochratoxin A-induced immunotoxicity. |
| 2-oxothiazolidine-4-carboxylate (OTZ) | Cysteine prodrug, intracellularly converted to cysteine. | Cysteine delivery for GSH synthesis. | Intravenous administration is an efficient means of increasing total blood cysteine levels. |
| Thiazolidine-4-carboxylic acid derivatives | Cysteine prodrugs. | Antiviral and antifungal agents. | Some derivatives showed higher anti-TMV (tobacco mosaic virus) activity than the commercial virucide ribavirin. |
Biochemical Pathways and Experimental Workflows
Mechanism of Action: Glutathione Synthesis
Most cysteine derivatives function by providing L-cysteine for the synthesis of glutathione (GSH). This process is crucial for cellular antioxidant defense. The diagram below illustrates how different derivatives feed into this central pathway.
References
Performance of H-DL-Cys.HCl and its Isomers in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-DL-Cys.HCl (the racemic mixture of D- and L-cysteine hydrochloride) and its individual isomers, H-L-Cys.HCl and H-D-Cys.HCl, across various in vitro assay formats. The objective is to furnish researchers with the necessary data to select the most appropriate compound for their specific experimental needs. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways.
Data Presentation: Quantitative Comparison of Cysteine Hydrochloride Isomers
The following tables summarize the performance of L-cysteine, D-cysteine, and where available, the DL-racemic mixture in key assay formats. It is important to note that direct comparative studies for this compound are limited; therefore, its performance is often inferred from the properties of its constituent isomers.
Table 1: Antioxidant Activity — DPPH Radical Scavenging Assay
| Compound | IC50 (Concentration for 50% Inhibition) | Reference Compound | Notes |
| H-L-Cys.HCl | ~1.5 mM | Ascorbic Acid (~0.2 mM) | L-cysteine demonstrates moderate radical scavenging activity.[1] |
| H-D-Cys.HCl | Data not available in direct comparison | Ascorbic Acid | D-cysteine is expected to have similar antioxidant activity due to the reactive thiol group. |
| This compound | Data not available | Ascorbic Acid | As a racemic mixture, the activity is expected to be an average of the L- and D-isomers. |
Table 2: Reducing Power Assay
| Compound | Reducing Power (Absorbance at 700 nm) | Reference Compound | Notes |
| H-L-Cys.HCl | Concentration-dependent increase | Ascorbic Acid | The thiol group of L-cysteine is a potent reducing agent, capable of reducing Fe3+ to Fe2+.[2] |
| H-D-Cys.HCl | Data not available in direct comparison | Ascorbic Acid | The reducing power is a chemical property of the thiol group and should be comparable to the L-isomer. |
| This compound | Data not available | Ascorbic Acid | Expected to exhibit reducing power reflecting the properties of a 1:1 mixture of L- and D-cysteine. |
Table 3: Cell Viability/Cytotoxicity — MTT Assay
| Compound | Cell Line | EC50 (Concentration for 50% Effect) | Effect | Notes |
| H-L-Cys.HCl | Intestinal porcine epithelial cells | 5-10 mM | Reduced cell viability, vacuole-like cell death[3] | High concentrations can be cytotoxic. |
| H-L-Cys.HCl | Murine hepatocarcinoma cells | Not cytotoxic at physiological concentrations | Supports cell proliferation[4] | Effect is cell-type dependent. |
| H-D-Cys.HCl | Hepa 1-6 (mouse hepatoma) | Less effective than L-Cys in preventing ferroptosis | Partially protective against ferroptosis[5] | D-cysteine's biological effects can differ from L-cysteine. |
| H-D-Cys.HCl | Certain cancer cell lines | Slows proliferation | No effect on healthy cells | Selective cytotoxicity is dependent on a specific transporter. |
| This compound | Data not available | Data not available | Data not available | The effect would likely be a composite of the individual isomers' activities. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compounds (H-L-Cys.HCl, H-D-Cys.HCl, this compound) and a positive control (e.g., ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a defined volume of the test sample or standard to an equal volume of the DPPH working solution.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (H-L-Cys.HCl, H-D-Cys.HCl, this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Calculation:
-
Cell viability is typically expressed as a percentage of the untreated control cells.
-
The EC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Cysteine plays a crucial role in cellular redox signaling. The thiol group of cysteine is susceptible to a variety of oxidative post-translational modifications, which can act as molecular switches to regulate protein function and signaling pathways.
Cysteine in Redox Signaling
The diagram below illustrates the central role of cysteine in cellular redox signaling. The reversible oxidation of its thiol group to various states allows it to modulate protein activity in response to reactive oxygen species (ROS).
Caption: Cysteine's thiol group acts as a redox sensor, modulating signaling pathways.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative performance analysis of this compound and its isomers.
Caption: A structured workflow for comparing the performance of cysteine isomers.
Conclusion
This guide provides a comparative overview of this compound and its individual L- and D-isomers in common in vitro assays. While direct comparative data for the DL-racemic mixture is often lacking, its performance can be inferred from the distinct and sometimes overlapping activities of its constituent enantiomers. L-cysteine is a well-characterized antioxidant and reducing agent, though it can exhibit cytotoxicity at high concentrations. D-cysteine shows promise for selective effects on certain cell types, highlighting the importance of stereochemistry in biological systems. Researchers should consider the specific goals of their study when selecting which form of cysteine hydrochloride to use. The provided protocols and workflows offer a framework for conducting further comparative studies to elucidate the nuanced activities of these compounds.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fe3+ Reducing Power as the Most Common Assay for Understanding the Biological Functions of Antioxidants [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Commercial H-DL-Cys.HCl Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl). It offers an objective evaluation of various techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable methods for quality control and research applications.
Overview of Analytical Strategies
The purity assessment of this compound is critical to ensure its quality, safety, and efficacy in downstream applications. A multi-faceted approach employing orthogonal methods is recommended for a thorough characterization. The primary analytical techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). Chiral chromatography is also essential for determining the enantiomeric purity of the DL-racemic mixture.
Comparison of Key Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation of the active pharmaceutical ingredient (API), identification of unknown impurities, or determination of enantiomeric excess.
| Method | Principle | Primary Application | Strengths | Limitations |
| Reversed-Phase HPLC (with derivatization) | Separation based on hydrophobicity of derivatized analytes. | Quantification of this compound and related amino acid impurities. | High sensitivity and resolution, well-established methods. | Requires derivatization, which can introduce variability. |
| Ion-Exchange Chromatography (IEC) | Separation based on ionic interactions. | Quantification of this compound and other charged impurities. | Good for separating charged molecules, established pharmacopoeial method. | Can be less robust than RP-HPLC, may require specialized columns. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification of this compound without a reference standard of the analyte. | Non-destructive, provides structural information, universal detector. | Lower sensitivity compared to HPLC, requires careful experimental setup. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Identification and quantification of impurities. | High sensitivity and specificity, provides molecular weight information. | Can be complex to quantify without appropriate standards. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determination of the ratio of D- and L-cysteine. | Essential for confirming the racemic nature of the product. | May require specialized and expensive columns. |
| Titration | Chemical reaction with a standardized solution. | Assay of this compound content. | Simple, cost-effective. | Non-specific, can be affected by acidic or basic impurities. |
Quantitative Performance Data
The following table summarizes typical performance characteristics of various analytical methods for cysteine analysis. These values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | UPLC-UV (FMOC Derivatization) [1] | Chiral UHPLC-MS (AccQ-Tag Derivatization) [2] | qNMR [3] |
| Limit of Detection (LOD) | Not Reported | D-Cys: 0.02 mg/L, L-Cys: 0.04 mg/L | Method dependent, generally in the low mg/mL range. |
| Limit of Quantitation (LOQ) | 0.1 mg/mL | D-Cys: 0.05 mg/L, L-Cys: 0.11 mg/L | Method dependent, generally in the low mg/mL range. |
| Linearity Range | 0.1 - 0.5 mg/mL | D-Cys: 0.05-0.50 mg/L, L-Cys: 0.11-0.56 mg/L | Typically demonstrates good linearity over a wide range. |
| Precision (RSD) | < 2% | < 4.0% | < 2.5% |
| Accuracy (Recovery) | 99.9 - 100.4% | 95.6 - 100.2% | 100.7 - 103.3% |
Common Impurities in Commercial this compound
Impurities in commercial this compound can originate from the synthetic process or degradation. It is crucial to identify and quantify these impurities to ensure the product's quality.
| Impurity | Potential Source | Typical Acceptance Criteria (based on pharmacopoeial standards) [4] |
| Cystine | Oxidation of cysteine | Specified |
| Other Amino Acids | Starting materials or side reactions | Individual impurities ≤ 0.2%, Total impurities ≤ 1.0% (ninhydrin positive substances) |
| Ammonium | Reagents or degradation | ≤ 200 ppm |
| Heavy Metals (e.g., Iron) | Manufacturing process | ≤ 10 ppm |
| Sulfate | Reagents | ≤ 0.030% |
| Residual Solvents | Manufacturing process | As per ICH guidelines |
| Enantiomeric Impurity | Incomplete racemization or contamination | D/L ratio should be close to 50:50 |
Experimental Protocols
Purity Determination by UPLC with Pre-column FMOC Derivatization
This method is suitable for the quantification of this compound and other primary amino acid impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in purified water to a concentration of 1 mg/mL.
-
Derivatization:
-
To 50 µL of the sample solution, add 450 µL of a boric acid buffer (pH 6.2).
-
Add an excess of Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution in acetonitrile.
-
Vortex for a few seconds and allow the reaction to proceed.
-
Add n-hexane to quench the excess FMOC-Cl.
-
-
Chromatographic Conditions: [1]
-
Column: Waters Cortecs C18+ UPLC (2.1 x 100 mm, 1.6 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v)
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 265 nm
-
Gradient: A gradient elution is used to separate the derivatized amino acids.
-
Chiral Separation of D- and L-Cysteine by HPLC
This method is used to determine the enantiomeric ratio of D- and L-cysteine.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T (25 cm x 4.6 mm I.D., 5 µm particles)
-
Mobile Phase: Water:Acetonitrile (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 210 nm)
-
Absolute Quantification by Quantitative NMR (qNMR)
This method allows for the direct quantification of this compound without the need for a specific reference standard of the analyte.
Methodology:
-
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons, and the weights of the sample and internal standard.
-
Visualized Workflows and Pathways
Caption: General workflow for the purity validation of this compound.
Caption: Signaling pathway for HPLC analysis with pre-column derivatization.
Conclusion
The validation of commercial this compound preparations requires a comprehensive analytical strategy. While HPLC with derivatization remains a cornerstone for purity and impurity profiling due to its high sensitivity and resolution, orthogonal methods like qNMR and MS are invaluable for absolute quantification and definitive impurity identification, respectively. Chiral HPLC is indispensable for confirming the enantiomeric composition. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Selective chiroptical sensing of d/l-cysteine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. L-半胱氨酸 盐酸盐 一水合物 Wacker Chemie AG, 98.5-101.0% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of H-DL-Cys.HCl: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of H-DL-Cys.HCl (DL-Cysteine hydrochloride), tailored for researchers, scientists, and professionals in drug development.
This document outlines essential safety measures, spill management, and waste disposal protocols to ensure compliance with safety regulations and minimize environmental impact.
I. Personal Protective Equipment (PPE) and Safety First
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
Recommended PPE:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and dust. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Protective Clothing | Laboratory coat | Protects from contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling fine powders or in poorly ventilated areas to avoid inhalation.[1] |
Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the generation and accumulation of dust.[2]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: If the spill is large, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains and waterways.[2]
-
Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads) should be treated as hazardous waste and disposed of accordingly.
III. Waste Disposal Procedure
The disposal of this compound must adhere to local, regional, and national regulations. It is classified as harmful to aquatic life, and therefore, direct release into the environment must be avoided.
Core Principles for Disposal:
-
Do not dispose of this compound down the drain or in general waste.
-
Do treat all this compound waste as chemical waste.
-
Do consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Place all solid this compound waste and contaminated materials into a designated, properly labeled hazardous waste container.
-
For solutions, use a designated liquid waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("DL-Cysteine hydrochloride"), and any relevant hazard symbols.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
IV. Disposal Decision Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling H-DL-Cys.HCl
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling H-DL-Cysteine hydrochloride (H-DL-Cys.HCl), including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields, Face shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves, Protective clothing (e.g., lab coat, overalls) | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] |
| Respiratory | Dust respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[2][3] |
Procedural Guidance for Handling this compound
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following step-by-step process, from preparation to disposal, is designed to mitigate risks and ensure the integrity of your research.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Gather Materials: Before starting, ensure all necessary PPE is available and in good condition.
2. Handling and Use:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation of dust.
3. Storage:
-
Container: Keep the container tightly sealed when not in use.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.
Emergency Procedures and Disposal Plan
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Emergency Protocols:
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable position for breathing. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Use dry clean-up procedures and avoid generating dust. Collect the spilled material in a suitable container for disposal. |
Disposal Plan:
This compound and its container must be disposed of as hazardous waste. Do not empty into drains. All disposal practices must be in accordance with local, regional, and national regulations. It is essential to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, providing a clear visual guide for laboratory personnel.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
